Pyrimidine-5-carboxylic acid
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology
The pyrimidine scaffold, a heterocyclic aromatic compound with two nitrogen atoms at the first and third positions of a six-membered ring, holds a privileged position in chemical biology. nih.govresearchgate.net Its fundamental importance stems from its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil (B121893), which are integral components of DNA and RNA. nih.govresearchgate.net This natural prevalence has long inspired medicinal chemists to explore synthetic pyrimidine derivatives for a vast array of therapeutic applications. researchgate.netgsconlinepress.com
The versatile structure of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of biological activities. nih.govignited.in Consequently, pyrimidine derivatives have been extensively investigated and developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. gsconlinepress.comignited.in The ability of the pyrimidine scaffold to interact with a multitude of biological targets has solidified its status as a key pharmacophore in drug discovery and a crucial tool for probing biological processes. nih.govgrowingscience.com
Overview of Pyrimidine-5-carboxylic Acid as a Research Target
Within the broad family of pyrimidine compounds, this compound has emerged as a significant research target. The introduction of a carboxylic acid group at the 5-position of the pyrimidine ring provides a key functional handle for further chemical modifications and specific biological interactions. This structural feature allows for the exploration of new chemical space and the development of derivatives with tailored properties.
Researchers have focused on this compound and its derivatives for their potential to modulate the activity of various enzymes and receptors. For instance, derivatives have been synthesized and investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, highlighting their potential in cancer therapy. evitachem.com Furthermore, the carboxylic acid moiety is hypothesized to play a crucial role in binding to metal ions within the active sites of enzymes, such as in the case of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a target for antibacterial agents. nih.gov The versatility of this compound as a building block for more complex heterocyclic structures further enhances its value in medicinal chemistry and materials science.
Historical Context of this compound Derivatives in Scientific Inquiry
The scientific inquiry into pyrimidine derivatives dates back to the early days of organic chemistry, with the isolation of uric acid in 1776 marking a significant milestone. wjarr.com The synthesis of derivatives of this compound was reported in the Journal of the American Chemical Society as early as 1941 and 1942, indicating a long-standing interest in this class of compounds. acs.orgacs.org
Over the decades, research has evolved from fundamental synthesis and characterization to the design and development of derivatives with specific biological functions. For example, early studies focused on the basic chemical reactions and properties of these compounds. researchgate.net More recent research has leveraged advanced techniques like molecular docking and structure-activity relationship (SAR) studies to design potent and selective inhibitors of various biological targets. nih.govnih.govnih.gov This historical progression reflects the growing understanding of the therapeutic potential of this compound derivatives, leading to their investigation in diverse areas such as cancer, infectious diseases, and metabolic disorders. gsconlinepress.comnih.gov
Interactive Data Tables
Below are interactive tables summarizing key research findings related to this compound and its derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUJUOJERNGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196663 | |
| Record name | Pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-61-3 | |
| Record name | 5-Pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidine-5-carboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.723 | |
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| Record name | 5-Pyrimidinecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9AW3LRY8R | |
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Synthetic Methodologies and Chemical Transformations of Pyrimidine 5 Carboxylic Acid Derivatives
Established Synthetic Routes to Pyrimidine-5-carboxylic Acids and Their Esters
The construction of the pyrimidine-5-carboxylic acid core can be achieved through several reliable methods. These routes often involve the formation of the pyrimidine (B1678525) ring as a key step, followed by modifications to introduce or alter the carboxylic acid functionality.
Condensation Reactions for Pyrimidine Ring Formation
The classical and most utilized method for pyrimidine synthesis involves the condensation of a three-carbon synthon with an amidine or a related compound. nih.gov This approach is versatile and allows for the preparation of a wide range of substituted pyrimidines. For instance, the reaction between a β-dicarbonyl compound and a guanidine (B92328) derivative under acidic or basic conditions is a common strategy. Similarly, the condensation of β-keto esters with amidines, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org
Another established condensation approach involves the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine (B3025567) to yield ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids. nih.gov
The following table summarizes representative condensation reactions for the synthesis of this compound precursors.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| β-Dicarbonyl compound | Guanidine derivative | Acidic or Basic | Pyrimidine |
| β-Keto ester | Amidine | Ultrasound irradiation | 4-Pyrimidinol |
| 2-[(Dimethylamino)methylene]-3-oxoalkanoate | 1,1-Dimethylguanidine | - | 2-(Dimethylamino)-5-pyrimidinecarboxylate |
Multicomponent Reactions (MCRs) in this compound Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of this compound derivatives.
A notable example is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), which provides a route to 4,5-disubstituted pyrimidine derivatives. scispace.com This method can be adapted to synthesize mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. scispace.com Another MCR involves the reaction of 5-amino-3-methylthio-1,2,4-triazole, aromatic aldehydes, and pyruvic acid. bioorganica.com.ua Depending on the reaction conditions (conventional heating vs. ultrasonic activation), this reaction can selectively produce either dihydrotriazolopyrimidine-5-carboxylic acids or 7-hydroxytetrahydrotriazolopyrimidine-7-carboxylic acids. bioorganica.com.uaresearchgate.net
The Biginelli reaction, a well-known MCR, can also be adapted. For instance, a microwave-assisted solution-phase protocol starting with a Biginelli reaction to form dihydropyrimidine-2-thiones has been developed for the synthesis of 2-amino-4-arylthis compound derivatives. acs.org
| Reactants | Catalyst/Conditions | Product Type |
| Functionalized enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-Disubstituted pyrimidine |
| 5-Amino-3-methylthio-1,2,4-triazole, Aromatic aldehyde, Pyruvic acid | Conventional heating | Dihydrotriazolothis compound |
| 5-Amino-3-methylthio-1,2,4-triazole, Aromatic aldehyde, Pyruvic acid | Ultrasonic activation | 7-Hydroxytetrahydrotriazolopyrimidine-7-carboxylic acid |
| Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) (Biginelli) | Microwave irradiation | Dihydropyrimidine-2-thione |
Specific Approaches for Substituted Pyrimidine-5-carboxylic Esters
Specific methods have been tailored for the synthesis of pyrimidine-5-carboxylic esters with particular substitution patterns. A general and high-yielding procedure for 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.orgresearchgate.net This method is significant as it provides direct access to pyrimidines without substitution at the 4-position. organic-chemistry.org
The synthesis of 2,6-disubstituted pyrimidine-5-carboxylates can be achieved via a three-step methodology starting from a Morita-Baylis-Hillman (MBH) adduct. nih.gov This involves the condensation of substituted α-iodomethylene β-keto ester intermediates with amidine or guanidine derivatives. nih.gov
For the preparation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates, an Atwal-Biginelli cyclocondensation reaction of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters is employed. nih.gov
| Starting Material | Reagent(s) | Product Type |
| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Amidinium salts | 2-Substituted pyrimidine-5-carboxylic ester |
| Morita-Baylis-Hillman (MBH) adduct | Amidine or Guanidine derivatives | 2,6-Disubstituted pyrimidine-5-carboxylate |
| S-Methylisothiourea hemisulfate salt | 2-(gem-disubstituted)methylene-3-oxoester | 1,4-Dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate |
Synthesis of Pyrimidine-5-carboxylic Acids with Basic Substituents at the 4-Position
A process for producing 4-amino substituted pyrimidine-5-carboxylic acids has been developed, which involves several steps starting from readily available materials. google.com The key steps include the formation of a 4-substituted-5-cyanopyrimidine intermediate, followed by saponification to the corresponding carboxylic acid. google.com For example, 4-(3'-trifluoromethyl anilino)-5-cyanopyrimidine can be saponified using 75% sulfuric acid to yield 4-(3'-trifluoromethyl anilino)this compound. google.com The synthesis of the cyanopyrimidine intermediate can be achieved through the ring closure of specific acyclic precursors with ammonia (B1221849). google.com
Another route involves the reaction of 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride, which can lead to the formation of fused heterocyclic systems. acs.org
Synthesis of Pyrido(2,3-d)this compound Systems
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a fused heterocyclic system, can be achieved through various strategies. One approach involves the thermal cyclization of 2-aminonicotinic acid with urea, followed by chlorination and subsequent nucleophilic substitutions to introduce desired functionalities. mdpi.com
An alternative method utilizes an intermolecular aza-Wittig reaction of 2-(triphenylphosphoranylidene)aminonicotinamides with carboxylic acid chlorides, followed by heterocyclization. thieme-connect.com Additionally, one-pot, three-component reactions of 4(6)-aminouracil, malononitrile (B47326), and aromatic aldehydes under microwave irradiation or in the presence of a catalyst like diammonium hydrogen phosphate (B84403) provide an efficient route to pyrido[2,3-d]pyrimidine derivatives. scirp.org The reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can lead to pyrido[2,3-d]pyrimidin-5-one derivatives upon heating with a base like sodium methoxide. osi.lv
Synthesis of Pyrrolo(2,3-d)this compound Systems
The pyrrolo[2,3-d]pyrimidine core, another important fused heterocyclic system, can be synthesized through several methodologies. One such method is the glycosylation of a substituted 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one to produce analogues of cadeguomycin, which is a pyrrolo[2,3-d]this compound derivative. oup.com
A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase-transfer catalyst provides a green and efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Furthermore, a concise synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate, has been developed from 5-bromo-2,4-dichloropyrimidine (B17362). researchgate.net This intermediate can be further elaborated to the corresponding carboxylic acid. researchgate.net The synthesis of 4-aminopyrazole-5-carboxylic acid derivatives, which are precursors to pyrazolo[4,3-d]pyrimidines, can be achieved by reacting 2-arylhydrazononitriles with α-haloacid derivatives. beilstein-journals.org
Synthesis of Pyrrolothis compound Derivatives
The synthesis of pyrrolothis compound derivatives, a key scaffold in medicinal chemistry, can be achieved through various strategic approaches. One prominent method involves the construction of the pyrrolo[2,3-d]pyrimidine core via copper-catalyzed cross-coupling reactions. For instance, the Cu(I)-mediated Ullmann reaction facilitates the cyclization of 5-bromo-2,4-dichloropyrimidine with 3,3-diethoxypropyne. In this process, catalytic amounts of CuI (10 mol%) in dimethyl sulfoxide (B87167) (DMSO) at 100°C lead to the formation of the fused ring system within 8 hours. The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as an oxidative co-catalyst can enhance the regioselectivity towards the desired 5-carboxylic acid derivative, achieving high yields and purity.
Another versatile strategy begins with the synthesis of 2-amino-3-cyanopyrroles, which can then be cyclized to form the pyrrolo[2,3-d]pyrimidine skeleton. researchgate.net For example, reacting these pyrrole (B145914) intermediates with reagents like phenyl isothiocyanate can lead to the formation of pyrrolopyrimidine scaffolds. researchgate.net The carboxylic acid functionality can be introduced at a later stage or be part of the initial building blocks.
Specific derivatives, such as 4-amino-7H-pyrrolo[2,3-d]this compound, are of significant interest. The carboxylic acid group in these molecules can be readily transformed into esters or amides. Esterification with thionyl chloride in methanol (B129727) yields the corresponding methyl ester, while amide synthesis can be mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to react with various amines.
Furthermore, pyrrolo[2,3-d]pyrimidines can be prepared from pyrimidine-5-carbaldehyde (B119791) derivatives. ekb.eg Reaction with sarcosine (B1681465) esters followed by a base-induced cyclization of the intermediate aminoaldehydes provides a route to the pyrrolopyrimidine core. ekb.eg
The following table summarizes a key synthetic approach for a pyrrolothis compound derivative.
| Starting Materials | Catalyst/Reagents | Solvent | Temperature | Time | Product | Yield | Purity |
| 5-bromo-2,4-dichloropyrimidine, 3,3-diethoxypropyne | CuI (10 mol%), TEMPO | DMSO | 100°C | 8 hr | 4-Amino-7H-pyrrolo[2,3-d]this compound derivative | 92% | >98% (HPLC) |
| Data derived from a copper-catalyzed Ullmann reaction for the synthesis of the pyrrolo[2,3-d]pyrimidine core. |
Synthesis of Hydroxythis compound Derivatives
The synthesis of hydroxythis compound derivatives can be accomplished through several distinct pathways, often involving the introduction or unmasking of the hydroxyl and carboxylic acid groups on the pyrimidine ring.
A method for synthesizing 2-hydroxythis compound starts from 2-chloro-5-bromopyrimidine. google.com This precursor is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of an active metal reagent to form the tert-butyl ester of 2-chlorothis compound. Subsequent treatment with aqueous alkali followed by reflux leads to the hydrolysis of both the ester and the chloro group, yielding 2-hydroxythis compound. google.com This two-step process provides a reproducible route suitable for larger scale synthesis. google.com
Similarly, 5-hydroxypyrimidine-2-carboxylic acid can be prepared starting from 5-bromo-2-cyanopyrimidine. google.com The first step involves a reaction with benzyl (B1604629) alcohol to generate 5-benzyloxy-2-cyanopyrimidine. This intermediate is then subjected to alkaline conditions, which hydrolyzes the nitrile to a carboxylic acid and cleaves the benzyl ether to reveal the hydroxyl group, affording the target compound. google.com
For dihydroxypyrimidine (DHP) carboxylic acids, a multi-step synthesis has been developed. nih.gov The process can begin with the reaction of substituted amidoximes with dimethylacetylenedicarboxylate. This is followed by a Claisen rearrangement under microwave irradiation to produce DHP methyl carboxylates. nih.gov The final carboxylic acid is obtained through saponification of the methyl ester using a base like lithium hydroxide (B78521). nih.gov
A more classical approach involves condensation reactions. For example, derivatives of 2,4-dioxohexahydrothis compound can be synthesized from barbituric acid derivatives reacting with aldehydes under acidic conditions.
The table below outlines a synthetic route to 2-hydroxythis compound.
| Step | Starting Material | Reagents | Key Transformation | Product | Yield |
| 1 | 2-chloro-5-bromopyrimidine | Active metal reagent, Boc₂O | Formation of tert-butyl ester | 2-chlorothis compound tert-butyl ester | - |
| 2 | 2-chlorothis compound tert-butyl ester | Aqueous alkali, reflux | Hydrolysis of ester and chloro group | 2-hydroxythis compound | 74% |
| Data derived from the synthesis of 2-hydroxythis compound. google.com |
Advanced and Green Chemistry Approaches in this compound Synthesis
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of this compound derivatives. nih.govacs.org This technology significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. ijpsr.com
A notable application is in the Biginelli reaction, a multicomponent condensation used to produce dihydropyrimidines. tandfonline.com For instance, the cyclocondensation of a γ-ketoester, an aryl aldehyde, and urea or thiourea can be effectively carried out under microwave irradiation using polyphosphate ester (PPE) as a reaction moderator to yield 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in high yields. tandfonline.com
Another efficient microwave-assisted protocol involves a five-step linear synthesis of 2-amino-4-arylthis compound derivatives. nih.govacs.org This process starts with a Biginelli reaction to form dihydropyrimidine-2-thiones, which are then S-alkylated, oxidized, and further functionalized, with microwave heating being employed to accelerate key steps. nih.govacs.org
Furthermore, microwave irradiation has been utilized in the Claisen rearrangement step for the synthesis of dihydroxypyrimidine (DHP) methyl carboxylates, which are precursors to DHP carboxylic acids. nih.gov The use of microwaves in these syntheses not only accelerates the reactions but also aligns with the principles of green chemistry by reducing energy consumption. ijpsr.com
| Reaction Type | Reactants | Catalyst/Moderator | Conditions | Time | Yield |
| Biginelli Reaction | γ-ketoester, aryl aldehyde, (thio)urea | Polyphosphate Ester (PPE) | Microwave irradiation | 3-30 min | 80-96% |
| Dihydroxypyrimidine Synthesis | Michael addition intermediate | - | Microwave irradiation | - | - |
| Comparative data for a green synthesis approach for a tetrahydropyrimidine (B8763341) derivative. ijpsr.com The Biginelli reaction data is from a separate microwave-assisted synthesis. tandfonline.com |
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, which involves inducing reactions by grinding or milling solid reactants, offers a solvent-free and energy-efficient alternative for preparing pyrimidine derivatives. murraystate.edursc.org This technique is particularly effective for multicomponent reactions like the Biginelli condensation. rsc.orgmdpi.com
The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, which are structurally related to pyrimidine-5-carboxylic acids, can be achieved by grinding a mixture of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. rsc.orgmdpi.com This "grindstone" method can be performed with or without a catalyst. When catalysts are used, options include Lewis acids like SnCl₄·5H₂O or Brønsted acids such as p-toluenesulfonic acid (p-TSA). rsc.org In some cases, ZnO nanoparticles have been used to catalyze the mechanochemical synthesis of fused pyrimidines. rsc.org
The technique has also been applied to the protection of nucleoside carboxylic acids. For example, the Boc protection of adenosine (B11128) 5'-carboxylic acid derivatives was successfully carried out using an attritor-type mill with neat reagents, avoiding issues of insolubility. beilstein-journals.org This demonstrates the utility of mechanochemistry for modifying carboxylic acid-containing heterocyclic compounds. The process is often rapid, with high conversion to the desired product achieved in minutes of milling. murraystate.edu
| Reaction | Reactants | Catalyst/Conditions | Time | Yield |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea | CuCl₂·2H₂O, Grinding | 7-10 min | Excellent |
| Amide Synthesis | 2,2'-bipyridine-4,4'-dicarboxylic acid, Octylamine | DCC, Grinding (SPEX Mixer/Mill) | 200 min | Full Conversion |
| Data from solvent-less synthesis of tetrahydropyrimidine derivatives mdpi.com and mechanochemical synthesis of a bipyridine dicarboxamide. murraystate.edu |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, and these principles have been successfully applied to the synthesis of this compound and its derivatives. These methods minimize or eliminate the use of hazardous organic solvents, reducing waste and environmental impact. arabjchem.orgsemanticscholar.org
Solvent-free synthesis is often achieved through mechanochemistry (grinding) or by heating neat reaction mixtures, sometimes with microwave assistance. ijpsr.commdpi.com The Biginelli reaction, for example, can be performed under solvent-free conditions by grinding the three components (aldehyde, β-ketoester, and urea/thiourea) with a catalyst like CuCl₂·2H₂O. mdpi.com This approach is not only environmentally friendly but also economically advantageous due to its simplicity and reduced waste treatment costs. mdpi.com
Another example is the use of a calcined Mg/Fe hydrotalcite as a reusable solid catalyst for the three-component synthesis of 3,4-dihydropyrimidinones under thermal, solvent-free conditions. semanticscholar.org The catalyst's reusability is a key feature of a truly green synthetic protocol. semanticscholar.org
The synthesis of various pyrimidine derivatives has been described under solvent-free conditions using microwave irradiation, where a variety of substrates are cyclized to afford the target molecules in good yields. researchgate.net These methods are convenient, rapid, and occur under mild conditions, preventing pollution and enhancing safety. ijpsr.com
| Method | Reactants | Catalyst/Conditions | Advantage |
| Grindstone Method | Aromatic benzaldehyde, urea, ethyl acetoacetate | CuCl₂·2H₂O, solvent-free | Less solvent, economic, less time-consuming, single step. mdpi.com |
| Thermal, Solvent-Free | Substituted aromatic aldehyde, ethyl acetoacetate, urea/thiourea | Calcined Mg/Fe hydrotalcite, 55 °C | Reusable catalyst, reduced pollution. semanticscholar.org |
| Microwave, Solvent-Free | β-dicarbonyl compounds, N-C-N unit substrates | None specified | Rapid, high yields, safer conditions. researchgate.net |
Catalytic Cyclization Strategies for Pyrimidine Ring Formation
Catalytic cyclization reactions are fundamental to the efficient synthesis of the pyrimidine ring. Various transition metals have been employed to catalyze these transformations, offering high yields, good functional group tolerance, and atom economy. mdpi.comorganic-chemistry.org
Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Another copper-catalyzed method involves the cyclization of ketones with nitriles under basic conditions, which is described as a facile and economical synthesis for a diverse range of pyrimidines. organic-chemistry.org
Iron catalysis has also been developed for the modular synthesis of pyrimidines. An iron(II)-complex, prepared in situ, can catalyze the reaction of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines. acs.org This method proceeds regioselectively through a β-C-H bond functionalization and cyclization sequence. acs.org
Zinc chloride (ZnCl₂) has been used as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org
| Catalyst System | Reaction Type | Reactants | Key Feature |
| Copper Catalyst | [2+2+2] Cyclization | Ketones, Nitriles | Broad substrate scope, good tolerance for functional groups. mdpi.com |
| Iron(II)-Complex | β-Ammoniation/Cyclization | Saturated Carbonyl Compounds, Amidines | Regioselective, functionalizes unactivated β-C-H bond. acs.org |
| ZnCl₂ | Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
| Nano-Cu-doped TiO₂ | Cyclization | 3-(aminomethyl)pyridin-2-amine, heteroarylthiol derivatives | Enables pyrimidine ring cyclization with release of hydrogen sulfide. rsc.org |
One-Pot Synthetic Procedures
One-pot syntheses of this compound derivatives are highly valued for their efficiency, atom economy, and simplified work-up procedures. ias.ac.injapsonline.com These methods often involve multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. japsonline.commdpi.com
A prominent example is the Biginelli reaction , which traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. ekb.egunits.itwikipedia.org This reaction can be adapted to produce a variety of dihydropyrimidine (B8664642) derivatives, which can be subsequently aromatized. researchgate.netwikipedia.orgmdpi.com The use of catalysts like p-toluenesulfonic acid (pTSA), often under microwave irradiation or with ionic liquids, can enhance reaction rates and yields. researchgate.netwikipedia.orgjapsonline.com For instance, the reaction of benzaldehyde, p-tolylurea, and methyl acetoacetate using TsOH as a catalyst under solvent-free microwave conditions produces methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in high yield. researchgate.net Similarly, ionic liquids like l-proline (B1679175) nitrate (B79036) have been shown to be effective catalysts, improving yields and reaction times. japsonline.comjapsonline.com
Another significant multicomponent approach is the Hantzsch dihydropyridine (B1217469) synthesis , which can be modified to produce pyrimidine analogues. mdpi.comwikipedia.orgchemtube3d.com This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonium acetate. wikipedia.orgchemtube3d.comtandfonline.com
Researchers have also developed novel one-pot procedures that combine different reaction types. For example, a coupling-addition–cyclocondensation sequence has been reported where acid chlorides and terminal alkynes react under Sonogashira conditions, followed by the addition of amidinium salts to yield pyrimidines. rsc.org Furthermore, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols has been demonstrated, proceeding through a series of condensation and dehydrogenation steps. rsc.org
The table below summarizes various one-pot synthetic strategies for this compound derivatives.
Table 1: One-Pot Synthetic Methodologies for this compound Derivatives
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid (e.g., HCl, pTSA), Microwave, Ionic Liquids units.itwikipedia.orgresearchgate.netwikipedia.orgjapsonline.com | Dihydropyrimidine-5-carboxylates |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonium acetate | Various catalysts, Microwave, Ultrasonic irradiation wikipedia.orgchemtube3d.comtandfonline.com | Dihydropyridine/pyrimidine analogues |
| Coupling-Addition-Cyclocondensation | Acid chloride, Terminal alkyne, Amidinium salt | Sonogashira conditions, Triethylamine rsc.org | Substituted pyrimidines |
| Iridium-Catalyzed MCR | Amidine, Alcohols | PN5P-Ir-pincer complexes rsc.org | Substituted pyrimidines |
| Melamine Trisulfonic Acid Catalysis | 2-Aminobenzimidazole, Aldehyde, β-dicarbonyl compound | Melamine trisulfonic acid, Solvent-free asianpubs.org | Benzo imidazo[1,2-a]pyrimidine (B1208166) derivatives |
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-deficient pyrimidine ring and the carboxylic acid moiety. This allows for a wide range of chemical transformations to generate a diverse library of derivatives.
Oxidation Reactions of this compound
The pyrimidine ring and the carboxylic acid group can undergo oxidation under specific conditions. The pyrrole ring in fused systems like pyrrolo[2,3-d]this compound can be selectively oxidized to the corresponding N-oxide using reagents like m-chloroperbenzoic acid (mCPBA). This transformation can enhance the solubility of the compound. While the carboxylic acid group can be oxidized to form α-keto acid derivatives with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), this reaction is often complicated by competing decarboxylation.
Kinetic studies on the oxidation of ethyl-2-(methylthio)pyrimidine-5-carboxylate by potassium dichromate in an acidic medium have shown that the reaction products are 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde. internationaljournalcorner.com This indicates that oxidation can occur at substituents on the pyrimidine ring as well as leading to the hydrolysis of the ester group. internationaljournalcorner.com
Table 2: Oxidation Reactions of this compound Derivatives
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 4-Amino-7H-pyrrolo[2,3-d]this compound | m-Chloroperbenzoic acid (mCPBA) | N-oxide derivative | |
| 4-Amino-7H-pyrrolo[2,3-d]this compound | Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄) | α-keto acid derivative (with competing decarboxylation) | |
| Ethyl-2-(methylthio)pyrimidine-5-carboxylate | Potassium dichromate/Perchloric acid | 2-Methyl sulfanyl-pyrimidine-5-carboxylic acid and Acetaldehyde | internationaljournalcorner.com |
Reduction Reactions of this compound
The reduction of this compound and its derivatives can target either the pyrimidine ring or the carboxylic acid function, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel in ethanol (B145695) can selectively reduce the pyrimidine ring, yielding 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives while leaving the amino and carboxylic acid groups intact.
The carboxylic acid group can be reduced to an alcohol. For instance, 2-(methylthio)this compound can be reduced to the corresponding alcohol, [2-(methylthio)pyrimidin-5-yl]methanol, using sodium borohydride (B1222165) (NaBH₄) via an in-situ formed mixed anhydride. researchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. researchgate.net However, the reduction of ethyl 2-methylthio- or 2-ethoxypyrimidine-5-carboxylate with LiAlH₄ has been shown to primarily yield the corresponding 1,6-dihydropyrimidine-5-carboxylate, indicating that the pyrimidine ring is more susceptible to reduction under these conditions. researchgate.net
Table 3: Reduction Reactions of this compound Derivatives
| Substrate | Reducing Agent/Conditions | Product | Reference |
|---|---|---|---|
| 4-Amino-7H-pyrrolo[2,3-d]this compound | Pd/C or Raney Ni, Ethanol | 5,6-Dihydropyrrolo[2,3-d]pyrimidine derivative | |
| 2-(Methylthio)this compound | Sodium borohydride (NaBH₄) | [2-(Methylthio)pyrimidin-5-yl]methanol | researchgate.net |
| Ethyl 2-methylthio- or 2-ethoxypyrimidine-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | Ethyl 2-methylthio- or 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate | researchgate.net |
Nucleophilic Substitution Reactions and Formation of Derivatives
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution reactions, particularly at positions 2, 4, and 6. This reactivity is often exploited to introduce a wide variety of functional groups. For example, chloro-substituted pyrimidines can be readily prepared and subsequently reacted with nucleophiles like amines. rsc.org The chlorination of 6-oxo-2-phenyl-1,6-dihydrothis compound with phosphorus oxychloride yields 4-chloro-2-phenylthis compound, which can then be treated with ammonia to form the corresponding 4-amino derivative. rsc.org
Similarly, the methylthio group in 4-hydroxy-2-(methylthio)this compound can undergo nucleophilic substitution. smolecule.com The isopropoxy group in 2-(propan-2-yloxy)this compound can also be substituted by other alkoxy groups. Nucleophilic substitution is also a key step in the synthesis of precursors for more complex derivatives. For instance, pyrimidine N-oxides can react with trimethylsilyl (B98337) cyanide (TMSCN) to introduce a cyano group, which can then be further transformed.
Hydrolysis and Transesterification of Pyrimidine-5-carboxylic Esters
Esters of this compound can be readily hydrolyzed to the corresponding carboxylic acids. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and ethanol at room temperature, followed by acidification. vulcanchem.com This hydrolysis is a common final step in many synthetic routes to pyrimidine-5-carboxylic acids. vulcanchem.com
While alkaline hydrolysis of this compound esters generally leads to the formation of the corresponding carboxylic acids, there have been historical reports of a rearrangement to 5-acetylpyrimidones. researchgate.net However, more recent studies have cast doubt on these findings, suggesting that the primary product is indeed the carboxylic acid. researchgate.net
Transesterification, the conversion of one ester to another, can also be achieved. The carboxylic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst like sulfuric acid. For example, reaction with methanol and H₂SO₄ yields the corresponding methyl ester.
Amide Coupling Reactions for Pyrimidine-5-carboxamide Synthesis
The synthesis of pyrimidine-5-carboxamides is a crucial transformation, as the amide functionality is a key feature in many biologically active molecules. These compounds are typically prepared via amide coupling reactions between this compound and an amine. researchgate.net This reaction is facilitated by the use of coupling agents.
Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt). This method allows for the formation of the amide bond under mild conditions. Another approach involves the use of uranyl nitrate hexahydrate as a catalyst, which has been shown to be efficient for the synthesis of pyrimidine-5-carboxamides, offering advantages such as shorter reaction times and higher yields. ajol.info
The synthesis of pyrimidine-5-carboxamides can also be achieved through a one-pot Biginelli-type reaction of guanidine, an aldehyde, and malononitrile to form a pyrimidine intermediate, which is then treated with concentrated sulfuric acid to yield the carboxamide. niscpr.res.in
Formation of Metal Complexes with this compound Ligands
This compound and its derivatives are effective ligands for the formation of metal complexes due to the presence of multiple potential donor sites, including the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. Research has demonstrated the synthesis and characterization of various coordination compounds with transition metals.
New 3d metal complexes of this compound (5PCA) have been synthesized and characterized. researchgate.net These complexes involve metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net Spectroscopic analysis, particularly infrared (IR) spectroscopy, is crucial for determining the coordination mode of the ligand. The positions of the asymmetric and symmetric stretching bands of the carboxylate group (COO⁻) in the IR spectra of the metal complexes, when compared to the sodium salt of the acid, indicate how the metal ion is coordinated. researchgate.net For instance, in a series of M(5PCA)₂·xH₂O complexes, the coordination involves the carboxylate group. researchgate.net
Furthermore, derivatives of this compound have been used to create more complex ligands. A notable example is the synthesis of 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydrothis compound hydroxamide, which has been used to form complexes with Cu(II), Ni(II), Co(II), and Zn(II). jocpr.com In these complexes, IR spectral data showed a shift in the carbonyl stretching vibration from 1660 cm⁻¹ in the free ligand to a lower range of 1626-1609 cm⁻¹ in the metal complexes. jocpr.com This shift indicates that the ligand coordinates with the metal ion through the oxygen atom of the carbonyl group. jocpr.com
Another class of derivatives, pyrimidine-5-carbohydrazides, also serves as effective ligands. For example, 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has been used to synthesize complexes with a range of metals including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). ekb.eg Elemental analysis confirmed a 1:1 metal-to-ligand ratio for most of these complexes, with the Ni(II) complex showing a 1:2 ratio. ekb.eg The ligand in these structures typically acts as a neutral bidentate, coordinating to the metal center. ekb.eg
The table below summarizes representative metal complexes formed with this compound and its derivatives.
| Metal Ion | Ligand | Coordination Site(s) | Reference |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | This compound | Carboxylate group | researchgate.net |
| Cu(II), Ni(II), Co(II), Zn(II) | 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydrothis compound hydroxamide | Carbonyl oxygen | jocpr.com |
| Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Zn(II), Cd(II) | 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Bidentate (unspecified) | ekb.eg |
| Ni(II) | 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | Bidentate (unspecified), 1:2 ratio | ekb.eg |
Cycloaddition Reactions in this compound Functionalization
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic systems. Derivatives of this compound can participate in these reactions to create more complex, often bicyclic, structures.
One of the key cycloaddition strategies is the [4+2] cycloaddition, or Diels-Alder reaction. In this context, pyrimidine derivatives can act as the diene or dienophile component. For instance, [4+2] cycloaddition reactions involving uracil (B121893) derivatives (which contain the pyrimidine core) have been used to synthesize fused pyrimidine systems. rsc.org Specifically, the reaction of uracil with glyoxylate (B1226380) imines, generated in situ, under microwave irradiation leads to the formation of ethyl hexahydro-pyrimido-[4,5-d]pyrimidine-carboxylates. rsc.org This demonstrates the use of a pyrimidine derivative containing a carboxylate group to build a fused heterocyclic system.
Inverse electron-demand Diels-Alder reactions also provide a route to pyrimidine-5-carboxylates. The reaction of 1,2,3-triazines bearing an electron-withdrawing group at the C-5 position (such as a carboxylate ester) with enamines can yield substituted pyrimidines. mdpi.com This method highlights how the reactivity can be modulated by the substituent at the C-5 position. mdpi.com
Furthermore, 1,3-dipolar cycloaddition is another important transformation. A series of triazolylated nucleoside carboxylic acid derivatives has been synthesized using this reaction type. researchgate.net This involves the reaction of pyrimidine carboxylic acid derivatives, highlighting a method for linking pyrimidines to other heterocyclic systems like triazoles. researchgate.net
The table below outlines examples of cycloaddition reactions involving this compound derivatives.
| Reaction Type | Pyrimidine Substrate | Reactant | Product | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Uracil (a pyrimidine-2,4-dione) | Glyoxylate imines | Ethyl hexahydro-pyrimido-[4,5-d]pyrimidine-carboxylates | rsc.org |
| Inverse electron-demand [4+2] Cycloaddition | 1,2,3-Triazine with C-5 CO₂Me substituent | Amidines | 2,5-disubstituted pyrimidines | mdpi.com |
| 1,3-Dipolar Cycloaddition | Pyrimidine carboxylic acid derivatives | (Unspecified dipoles) | Triazolylated nucleoside carboxylic acid derivatives | researchgate.net |
Biological Activity Profiles of Pyrimidine 5 Carboxylic Acid and Its Derivatives
Anticancer Activity Research
Derivatives of pyrimidine-5-carboxylic acid have been a major focus of anticancer drug discovery, showing promise against various cancer types through multiple mechanisms of action.
In Vitro Cytotoxicity Studies on Various Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.
A series of novel indolyl-pyrimidine hybrids were evaluated for their in vitro antiproliferative activity against human breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.comnih.gov Among them, compound 4g displayed potent cytotoxicity with IC₅₀ values of 5.1 µM, 5.02 µM, and 6.6 µM against MCF-7, HepG2, and HCT-116 cells, respectively. mdpi.comnih.gov Similarly, pyrimidine-5-carbonitrile derivatives were tested against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. researchgate.netrsc.org Compound 11b from this series was particularly active, showing IC₅₀ values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549). researchgate.netrsc.org
Further studies on 5-trifluoromethylpyrimidine derivatives also revealed excellent antitumor activities. tandfonline.com Compound 9u showed significant potency with IC₅₀ values of 0.35 µM against A549, 3.24 µM against MCF-7, and 5.12 µM against PC-3 cells. tandfonline.com Other research highlighted a pyrimidine-sulfonamide hybrid, 33a , which was more potent than the standard drug 5-fluorouracil (B62378) against MGC-803, HCT-116, PC-3, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 0.36 to 1.04 µM. nih.gov In another study, pyrido[2,3-d]pyrimidine (B1209978) derivative 2d showed strong cytotoxic effects against the A549 cell line at a concentration of 50 µM. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 | mdpi.comnih.gov |
| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | 5.02 | mdpi.comnih.gov |
| Indolyl-pyrimidine hybrid 4g | HCT-116 (Colon) | 6.6 | mdpi.comnih.gov |
| Pyrimidine-5-carbonitrile 11b | HCT-116 (Colon) | 3.37 | researchgate.netrsc.org |
| Pyrimidine-5-carbonitrile 11b | HepG-2 (Liver) | 3.04 | researchgate.netrsc.org |
| Pyrimidine-5-carbonitrile 11b | MCF-7 (Breast) | 4.14 | researchgate.netrsc.org |
| Pyrimidine-5-carbonitrile 11b | A549 (Lung) | 2.4 | researchgate.netrsc.org |
| 5-Trifluoromethylpyrimidine 9u | A549 (Lung) | 0.35 | tandfonline.com |
| 5-Trifluoromethylpyrimidine 9u | MCF-7 (Breast) | 3.24 | tandfonline.com |
| 5-Trifluoromethylpyrimidine 9u | PC-3 (Prostate) | 5.12 | tandfonline.com |
| Pyrimidine-sulfonamide 33a | MGC-803 (Gastric) | 0.36 - 0.89 | nih.gov |
| Pyrimidine-sulfonamide 33a | HCT-116 (Colon) | <1.04 | nih.gov |
In Vivo Antitumor Efficacy Assessments
The anticancer potential of these derivatives has also been validated through in vivo studies. The most promising compounds from in vitro assays are often advanced to animal models to assess their antitumor efficacy.
For instance, the indolyl-pyrimidine hybrid 4g , which showed potent in vitro activity, was further evaluated for its in vivo antitumor efficacy in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. mdpi.comnih.gov The results indicated that compound 4g exhibited the most potent in vivo antitumor activity, significantly inhibiting tumor growth. mdpi.comnih.gov Similarly, a study involving lipid nanocapsules loaded with a novel pyridine (B92270) derivative (S4 ) demonstrated superior tumor growth inhibition in EAC tumor-bearing mice compared to the free compound and the standard drug 5-fluorouracil. nih.gov
Another pyrimidine (B1678525) hybrid, 23 , was tested in a H1975 xenografted mice model. tandfonline.com At a dose of 5.0 mg/kg administered orally, it caused an 83% reduction in tumor growth without significant effects on the body weight of the mice, outperforming the standard drug Osimertinib under the same conditions. tandfonline.com
Effects on Cellular Proliferation and Viability
The primary mechanism behind the cytotoxicity of these compounds is their ability to inhibit cellular proliferation and reduce the viability of cancer cells.
Pyrrolo[2,3-d]pyrimidine derivatives were found to have promising cytotoxic effects against four different cancer cell lines, with IC₅₀ values in the range of 29 to 59 µM. mdpi.com A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was also found to possess potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov Specifically, compound 14 from this class showed selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov
Furthermore, pyrimidine-sulfonamide hybrids demonstrated significant antiproliferative activity. nih.gov Hybrid 6 was effective against T-47D breast cancer cells with an IC₅₀ of 3.93 µM, while hybrid 46 exhibited excellent activity against MCF-7 and MDA-MB-468 breast cancer cell lines (IC₅₀: 0.96 and 1.07 µM, respectively). nih.gov
Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction)
The antiproliferative effects of this compound derivatives are often mediated by their ability to disrupt the cell cycle and induce programmed cell death (apoptosis).
Studies on pyrimidine-5-carbonitrile derivative 11b revealed it can arrest the cell cycle at the G2/M phase and induce significant apoptosis in HCT-116, HepG-2, and MCF-7 cells. researchgate.netrsc.org This compound also led to a 6.5-fold upregulation in the level of caspase-3, a key executioner of apoptosis, in HepG-2 cells. researchgate.net Another study on a pyrimidine-sulfonamide hybrid, 33a , found that it arrested the cell cycle in the G2/M phase and induced intrinsic apoptosis in MGC-803 and SGC-7901 gastric cancer cells. nih.gov Similarly, hybrid 5 caused G2/M phase cell cycle arrest in MCF-7 and MDA-MB-231 cells, leading to late apoptosis and necrotic cell death. nih.gov
Research on pyrrolo[2,3-d]pyrimidine derivative 5k showed it induced cell cycle arrest and apoptosis in HepG2 cells. mdpi.com This was accompanied by a notable increase in the pro-apoptotic proteins caspase-3 (6.9-fold higher than control) and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Other research has also confirmed that derivatives can induce cell cycle arrest at the G1/S phase and significantly increase apoptosis rates in cancer cells like MCF-7.
Antimicrobial Activity Investigations
In addition to their anticancer properties, derivatives of this compound have been investigated for their broad-spectrum antimicrobial activities.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative, Leishmania, Staphylococcus, Burkholderia pseudomallei)
Research has confirmed the efficacy of these compounds against a variety of pathogenic microbes.
Gram-positive and Gram-negative Bacteria: Newly synthesized hydroxamic acid derivatives of this compound and their metal complexes have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netjocpr.com The metal complexes were generally found to be more active than the parent hydroxamic acid. researchgate.netjocpr.com Another study on 2-(3-Fluorophenyl)this compound also demonstrated notable activity against S. aureus and E. coli, with minimum inhibitory concentration (MIC) values as low as 16 µg/mL.
A series of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives were synthesized and evaluated. d-nb.infonih.gov Compounds 8d , 8e , and 8f from this series showed excellent antibacterial activity, with zones of inhibition between 30–33 mm against E. coli and S. aureus. d-nb.infonih.gov N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also displayed high activity against S. aureus and Bacillus subtilis. pensoft.net
Leishmania: this compound has been shown to inhibit the growth of Leishmania bacteria, indicating its potential for the development of new antileishmanial agents. biosynth.com
Staphylococcus: As mentioned, many pyrimidine derivatives are active against Staphylococcus aureus. researchgate.netjocpr.comd-nb.infonih.gov Some derivatives have also shown efficacy against resistant strains, such as methicillin-resistant S. aureus (MRSA), with MIC values as low as 16 μg/mL. nih.gov
Burkholderia pseudomallei: A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were specifically designed and evaluated for their antibacterial activity against Burkholderia pseudomallei, the bacterium that causes melioidosis. researchgate.netnih.gov These compounds target the enzyme 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), which is crucial for bacterial survival but absent in mammals. researchgate.netnih.gov The studies confirmed the antibacterial activity of this series and their ability to bind to the target enzyme. researchgate.netnih.gov
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | Activity Measurement | Reference |
|---|---|---|---|
| 2-(3-Fluorophenyl)this compound | E. coli, S. aureus | MIC: 16 µg/mL | |
| Tetrahydro-imidazo[1,2-a]pyrimidine-hydrazones (8d, 8e, 8f ) | E. coli, S. aureus | Zone of Inhibition: 30-33 mm | d-nb.infonih.gov |
| N-Aryl pyrazole (B372694) derivative (3, 5 ) | Methicillin-resistant S. aureus (MRSA) | MIC: 16 µg/mL | nih.gov |
| This compound | Leishmania | Growth inhibition | biosynth.com |
| 2-amino-4-hydroxypyrimidine-5-carboxylates | Burkholderia pseudomallei | Antibacterial activity confirmed | researchgate.netnih.gov |
Antifungal Properties
Derivatives of this compound have demonstrated notable antifungal capabilities against a range of pathogenic fungi. Research has highlighted the potential of these compounds in developing new fungicidal agents.
For instance, a series of novel pyrimidine derivatives containing an amide moiety was synthesized and evaluated for in vitro antifungal activity against several plant fungal pathogens. frontiersin.org Among these, compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed excellent activity against Phomopsis sp., with a 50% effective concentration (EC50) value of 10.5 µg/ml. frontiersin.orgwjarr.com This was significantly more potent than the commercial fungicide Pyrimethanil, which had an EC50 of 32.1 µg/ml against the same fungus. frontiersin.org Another compound from the series, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f), also exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 µg/ml. frontiersin.org
Other pyrimidine derivatives have also been identified as effective antifungal agents. Flucytosine, a fluorinated pyrimidine, is an established orally active antifungal drug used for systemic infections. wjarr.com Additionally, 2,4-Dichlorothis compound has shown effectiveness against Candida albicans, with a 50% inhibitory concentration (IC50) value of 25 µg/mL, indicating its potential for antifungal applications.
Table 1: Antifungal Activity of this compound Derivatives
| Compound Name | Fungal Strain | Activity Metric | Value |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | EC50 | 10.5 µg/ml |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Inhibition Rate | 100% at 50 µg/ml |
| 2,4-Dichlorothis compound | Candida albicans | IC50 | 25 µg/mL |
Evaluation of Metal Complexes for Antimicrobial Potential
The antimicrobial properties of this compound derivatives can be significantly enhanced through chelation with metal ions. Studies have shown that metal complexes of these compounds often exhibit greater activity than the free ligands. jocpr.com
One study involved the synthesis of a new hydroxamic acid, 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydrothis compound hydroxamide , and its complexes with Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)). jocpr.com These complexes were screened for antimicrobial activity against two bacterial species (Staphylococcus aureus and Escherichia coli) and two fungal species (Aspergillus niger and Aspergillus flavus). The results indicated that the metal complexes were more active than the hydroxamic acid ligand alone. jocpr.com Among the complexes, the Cu(II) complex was found to be the most potent against all tested bacteria and fungi. jocpr.com This increased activity is often attributed to chelation, which increases the lipophilicity of the complexes, allowing for more effective penetration through microbial cell walls. researchgate.net
Similarly, complexes of a 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide ligand with metals including Cr, Mn, Fe, Co, Ni, Cu, Zn, and Cd were prepared and evaluated. ekb.eg The complexes showed higher antibacterial activity against Staphylococcus aureus and Escherichia coli than the ligand itself. In terms of antifungal activity against Candida albicans and Aspergillus flavus, the Cd(II) complex was the most effective. ekb.eg
Table 2: Antimicrobial Activity of Metal Complexes of a this compound Derivative
| Compound | Test Organism | Activity (MIC in µg/ml) |
|---|---|---|
| 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydrothis compound hydroxamide | Staphylococcus aureus | 250 |
| Escherichia coli | 250 | |
| Aspergillus niger | 250 | |
| Aspergillus flavus | 250 | |
| Cu(II) complex | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | |
| Aspergillus niger | 125 | |
| Aspergillus flavus | 125 | |
| Ni(II) complex | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | |
| Aspergillus niger | 250 | |
| Aspergillus flavus | 250 | |
| Co(II) complex | Staphylococcus aureus | 125 |
| Escherichia coli | 125 | |
| Aspergillus niger | 250 | |
| Aspergillus flavus | 250 | |
| Zn(II) complex | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | |
| Aspergillus niger | 250 | |
| Aspergillus flavus | 250 |
Data sourced from Shankar et al., 2014. jocpr.com
Antiviral Activity Studies
The structural similarity of the pyrimidine core to nucleic acid components makes this compound derivatives promising candidates for antiviral drug development. ajgreenchem.comajgreenchem.com They have been investigated for efficacy against a variety of viral pathogens.
Efficacy Against Specific Viral Pathogens (e.g., Newcastle Disease Virus, HIV, Hepatitis C, Human Cytomegalovirus)
Newcastle Disease Virus (NDV): Several pyrimidine derivatives have shown significant activity against NDV, a major pathogen in poultry. One study investigated 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) , which was synthesized via a green Biginelli reaction. ajgreenchem.comajgreenchem.com In ovo antiviral assays using embryonated chicken eggs revealed that THPM achieved a 95.77% inhibition rate against NDV at a concentration of 10 µg/mL. ajgreenchem.comajgreenchem.com Another study on pyrazole-based scaffolds found that a pyrazolopyrimidine derivative provided 95% protection against NDV. nih.gov
Human Immunodeficiency Virus (HIV): this compound derivatives have been developed as potent inhibitors of HIV replication, primarily targeting key viral enzymes. A series of disubstituted pyrimidine-5-carboxamide derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One compound in this series, 21c , exhibited potent activity against wild-type HIV-1 and various resistant strains, with EC50 values ranging from 0.009 to 0.065 μM. nih.gov In another approach, N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivatives were designed as HIV integrase inhibitors. nih.govresearchgate.net The most active compound, bearing a 4-methylbenzylidene fragment, showed an EC50 of 90 µM with a selectivity index of 6.4. nih.govresearchgate.net
Hepatitis C Virus (HCV): The HCV NS5B RNA-dependent RNA polymerase is a key target for antiviral therapy. Dihydroxypyrimidine (DHP) carboxylic acids have been identified as a major class of inhibitors for this enzyme. nih.govacs.org Specifically, 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic acids showed activity in cell-based HCV replication assays, with one derivative achieving an EC50 of 9.3 μM. acs.org These compounds are believed to act as pyrophosphate mimics, interfering with the enzyme's active site. nih.govnih.gov
Table 3: Antiviral Activity of this compound Derivatives
| Compound Class/Name | Virus | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | Not Specified | % Inhibition | 95.77% at 10 µg/mL | ajgreenchem.comajgreenchem.com |
| Pyrimidine-5-carboxamide derivative (21c) | HIV-1 (Wild-type & resistant strains) | Reverse Transcriptase | EC50 | 0.009 - 0.065 µM | nih.gov |
| N'-Arylidene-pyrido[2,3-d]pyrimidine-5-carbohydrazide derivative (5j) | HIV-1 | Integrase | EC50 | 90 µM | nih.govresearchgate.net |
| 5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxylic acid (34) | Hepatitis C Virus (HCV) | NS5B Polymerase | EC50 | 9.3 µM | acs.org |
| Dihydroxypyrimidine (DHP) acid derivatives | Human Cytomegalovirus (HCMV) | pUL89 Endonuclease | EC50 | 14.4 – 22.8 µM | nih.gov |
Interference with Viral Replication Processes
The antiviral activity of this compound derivatives stems from their ability to specifically inhibit crucial steps in the viral life cycle. A primary mechanism involves the inhibition of essential viral enzymes.
For HIV, derivatives have been successfully designed to target both reverse transcriptase and integrase. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA. nih.govmdpi.com Integrase inhibitors, on the other hand, prevent the integration of this viral DNA into the host cell's genome, a critical step for viral replication. nih.govresearchgate.net These inhibitors often work by chelating the divalent metal ions (Mg2+) in the enzyme's active site. researchgate.net
In the case of HCV, derivatives of 4,5-dihydroxypyrimidine carboxylic acid are thought to function as pyrophosphate mimics. nih.gov They bind to the active site of the NS5B polymerase and chelate the catalytic magnesium ions, thereby inhibiting RNA synthesis. acs.orgnih.gov Similarly, for HCMV, DHP derivatives target the metal-dependent pUL89 endonuclease, which is essential for processing and packaging the viral genome. nih.gov The structural similarity of the pyrimidine core to natural nucleic acids likely contributes to the selective targeting of these viral enzymes. ajgreenchem.comajgreenchem.com
Anti-inflammatory and Immunomodulatory Activity
Beyond their antimicrobial and antiviral effects, pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the suppression of key inflammatory pathways and mediators. rsc.orgresearchgate.net
Modulation of Inflammatory Mediators (e.g., PGE2, Nitric Oxide, NF-κB, Cytokines)
Pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting crucial mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various pro-inflammatory cytokines. rsc.orgresearchgate.net
The inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing PGE2, is a common mechanism for pyrimidine-based anti-inflammatory agents. rsc.org By suppressing COX-1 and COX-2, these compounds reduce the generation of PGE2, a key lipid mediator of inflammation. rsc.org
Furthermore, certain pyrimidine derivatives can potently inhibit the production of NO. For example, a series of pyrimidine-5-carboxamide derivatives were investigated for their anti-inflammatory properties. researchgate.net One compound demonstrated a greater potency in reducing NO (IC50 = 7.77 μM) than the reference drugs celecoxib (B62257) (IC50 = 22.89 μM) and diclofenac (B195802) (IC50 = 25.34 μM). researchgate.net
The NF-κB signaling pathway is a critical regulator of inflammation, controlling the expression of many pro-inflammatory genes. Several pyrimidine derivatives have been shown to potently inhibit NF-κB transcription. rsc.org This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net In one study, a heterodimer pyrimidine derivative showed the strongest suppressor activity against IL-6 production (IC50 = 4.15 μM), outperforming both celecoxib and diclofenac. researchgate.net
Table 4: Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Mediator Inhibited | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (15) | Nitric Oxide (NO) | IC50 | 7.77 µM | researchgate.net |
| Pyrimidine-5-carboxamide heterodimer | Interleukin-6 (IL-6) | IC50 | 4.15 µM | researchgate.net |
| Pyrimidine-5-carboxamide derivative (5j) | Nitric Oxide (NO) | IC50 | 18.62 µM | researchgate.net |
| Pyrimidine-5-carboxamide derivative (5a) | Tumor Necrosis Factor-α (TNF-α) | IC50 | 19.68 µM | researchgate.net |
In Vivo Models of Anti-inflammatory Efficacy
Derivatives of this compound have been investigated for their anti-inflammatory potential using various in vivo models, most notably the carrageenan-induced rat paw edema assay. This model is a standard for evaluating acute inflammation.
In one study, a series of thiazolo[3,2-a]pyrimidine-6-carboxylic acid esters were synthesized and evaluated. ijpsonline.com Among these, certain derivatives demonstrated significant anti-inflammatory action. For instance, compound 52 (as referenced in a review) showed a potent inhibitory effect on inflammation in the carrageenan-induced edema model, with inhibitions of 57%, 88%, and 88% at 1, 3, and 5 hours, respectively. tandfonline.com This activity was found to be greater than that of the standard drug, celecoxib, which showed inhibitions of 43%, 43%, and 54% at the same time intervals. tandfonline.com
Similarly, other research has focused on imidazo[1,2-a]pyrimidine-2-carboxylic acid and 2-acetic acid analogs. ijpsonline.com These compounds were tested in vivo for anti-inflammatory action, with many derivatives showing noteworthy activity in the rat paw edema test. ijpsonline.com Another study developed dihydropyrimidine (B8664642)/sulphonamide hybrids, which were assessed for in vivo anti-inflammatory effects. Compounds 3e and 3j (as referenced in a review) displayed anti-inflammatory activity comparable to celecoxib after one hour and superior effects after three and five hours. frontiersin.org The mechanism for many pyrimidine-based agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of inflammatory mediators like prostaglandin E2. nih.gov
Table 1: In Vivo Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Reference | Animal Model | Key Findings | Source(s) |
| Compound 52 (thiazolo[4,5-d]pyrimidine derivative) | Carrageenan-induced rat paw edema | Showed 57%, 88%, and 88% inhibition at 1, 3, and 5 hours, respectively, outperforming celecoxib. | tandfonline.com |
| Compounds 3e & 3j (dihydropyrimidine/sulphonamide hybrids) | Carrageenan-induced rat paw edema | Exhibited significant edema inhibition (EI%) ranging from 29% to 71%; activity was stronger than celecoxib at 3 and 5 hours. | frontiersin.org |
| Imidazo[1,2-a]pyrimidine-2-carboxylic acid analogs | Rat paw edema | Several derivatives showed significant anti-inflammatory action. | ijpsonline.com |
Other Pharmacological Activities
The analgesic potential of this compound derivatives has been a subject of significant research. Studies have employed standard nociception models, such as the "writhing syndrome" test (acetic acid-induced) and the "hot plate" test, to evaluate their efficacy.
A notable series of compounds, specifically amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound, demonstrated interesting analgesic action. ptfarm.pl In subsequent research, newly synthesized derivatives of this class were evaluated, with all tested substances showing activity in the writhing syndrome test. nih.gov Many of these compounds acted more strongly than the reference drug, acetylsalicylic acid. nih.gov For example, the pyrrolidinylamide derivative 1 exhibited the strongest analgesic effects in one study, while N,N-diallyl and N,N-diisopropylamide derivatives (5 and 7 ) produced comparable effects in the writhing syndrome test. ptfarm.pl The N,N-diethylamide derivative 4 showed the strongest activity in the hot plate test. ptfarm.pl
Further research into 2,4-disubstituted 5-amino-6-pyrimidinecarboxylic acid derivatives also identified analgesic properties. nih.gov Specifically, compound 6 from this series was found to exert analgesic activity. nih.gov The development of pyrimidine carboxylic acids as analgesic agents has been noted in patent literature, highlighting their potential as non-addictive pain management therapeutics. google.com
Table 2: Analgesic Activity of Selected this compound Derivatives
| Compound Series/Derivative | Analgesic Test Model | Key Findings | Source(s) |
| Amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound | Writhing syndrome test, Hot plate test | All tested compounds were active; many were stronger than acetylsalicylic acid. Derivatives 1 , 5 , and 7 were potent in the writhing test; derivative 4 was most active in the hot plate test. | ptfarm.plnih.gov |
| 2,4-Disubstituted 5-amino-6-pyrimidinecarboxylic acid derivative 6 | Not specified | Exerted analgesic activity. | nih.gov |
Derivatives of this compound have emerged as promising candidates for the treatment of type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov PPARγ is a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.gov
A series of novel 2,4,6-trisubstituted-pyrimidine-5-carboxylic acid derivatives were designed and synthesized specifically as PPARγ partial agonists. figshare.comnih.gov Through structure-activity relationship studies, 4,6-bis(benzylthio)-2-(methylthio)this compound (Compound 50 ) was identified as a highly attractive compound. figshare.comacs.org In vivo studies using db/db mice, a model for type 2 diabetes, showed that Compound 50 displayed antidiabetic efficacy comparable to the well-known full PPARγ agonist, rosiglitazone. figshare.comnih.gov Although its potency was about ten times weaker than rosiglitazone, its profile as a partial agonist is of significant interest. nih.govacs.org Partial agonists are sought after as they may offer a better balance of efficacy and side effects compared to full agonists. figshare.com
The design of these agents often involves modifying key structural domains to enhance their binding to the PPARγ receptor. acs.org For instance, the introduction of a pyrimidine moiety as a central aromatic ring in thiazolidinedione (TZD) and rhodanine (B49660) analogues has been shown to increase antidiabetic activity. acs.org
Table 3: Antidiabetic Profile of a Lead this compound Derivative
| Compound | Target | In Vivo Model | Efficacy | Source(s) |
| Compound 50 (4,6-bis(benzylthio)-2-(methylthio)this compound) | PPARγ (Partial Agonist) | db/db mice | Comparable antidiabetic efficacy to rosiglitazone. | figshare.comnih.govacs.org |
Certain derivatives of this compound have been shown to possess central nervous system depressant properties. The pyrimidine nucleus is a component of many CNS-active agents. nih.govmdpi.com
Pharmacological evaluations of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl] derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]this compound revealed that, in addition to their analgesic effects, most of the investigated substances significantly inhibited spontaneous locomotor activity in mice, which is an indicator of CNS depressant or sedative action. ptfarm.plnih.gov
In a separate study, 2,4-disubstituted 5-amino-6-pyrimidinecarboxylic acid derivatives were synthesized and evaluated. nih.gov Compounds 6 and 10 from this series demonstrated synergism with hexobarbital, a barbiturate (B1230296) hypnotic, further suggesting a CNS depressant effect. nih.gov The search for pyrimidine derivatives with CNS depressant activity is driven by the need for treatments for disorders like anxiety.
Free radicals and oxidative stress are implicated in numerous diseases, and pyrimidine derivatives have been explored as potential antioxidant agents. ijpsonline.com Several this compound derivatives have been evaluated for their ability to scavenge free radicals and inhibit oxidative processes.
In one study, novel Biginelli-type pyrimidines, specifically 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, were assessed for antioxidant potential using DPPH free radical scavenging and other assays. ijpsonline.com Compound 3c from this series was identified as the most potent antioxidant, while compounds 3d and 3e were moderate reducing agents. ijpsonline.com Another investigation into 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids found that compounds 6a and 6b showed good antioxidant activity in the DPPH assay compared to standard drugs. ijpsonline.com
Research on pyrido[2,3-d]pyrimidines has also highlighted their antioxidant potential. nih.gov The antioxidant activity of pyrimidine derivatives is often influenced by the nature and position of substituent groups on the pyrimidine ring. ajpamc.com For example, the presence of electron-releasing groups on a benzylidene moiety attached to a tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide core resulted in excellent antioxidant activity. ijpsonline.com
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound Series/Derivative | Assay | Key Findings | Source(s) |
| Compound 3c (Biginelli-type pyrimidine-5-carboxylate ester) | DPPH radical scavenging | Most potent antioxidant in the series with an IC50 of 0.6 mg/ml. | ijpsonline.com |
| Compounds 6a & 6b (tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids) | DPPH radical scavenging | Showed good antioxidant activity compared to standards. | ijpsonline.com |
| Pyrido[2,3-d]pyrimidine derivatives | Various antioxidant assays | Several derivatives demonstrated antioxidant potential. | nih.gov |
Mechanistic Studies of Biological Action of Pyrimidine 5 Carboxylic Acid Derivatives
Enzyme Inhibition and Target Engagement
Pyrimidine-5-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes critical to various pathological processes. The core structure allows for diverse chemical modifications, leading to compounds that can engage with high specificity and affinity to the active or allosteric sites of these enzymes. Mechanistic studies have revealed that these derivatives can act as competitive, non-competitive, or allosteric inhibitors, often leveraging the carboxylate group for crucial interactions, such as chelating metal ions within an enzyme's active site. The following sections detail the mechanistic basis of their action on several key enzymatic targets.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the biosynthesis of nucleotides and certain amino acids. d-nb.info Its inhibition leads to the disruption of DNA synthesis, making it a key target for antimicrobial and anticancer therapies. d-nb.info Pyrimidine (B1678525) derivatives are a cornerstone of DHFR inhibition, with many non-classical antifolates featuring a substituted 2,4-diamino pyrimidine motif. vietnamjournal.ru
Research into pyrimidine-5-carbonitrile derivatives has shown their potential as DHFR inhibitors. researchgate.net Molecular docking studies on these compounds, using the DHFR structure co-crystallized with methotrexate, have been performed to understand their binding mechanism. researchgate.net These studies suggest that the pyrimidine scaffold can fit into the enzyme's active site, with various substituents influencing the binding affinity. researchgate.net The discovery that sulfonamides inhibit folate metabolism spurred the development of DHFR inhibitors like trimethoprim, highlighting the long history of targeting this pathway with compounds that often feature pyrimidine-like structures. researchgate.net
Table 1: Pyrimidine Derivatives as DHFR Inhibitors
| Compound Class | Target Enzyme | Mechanism of Action | Key Findings | Citations |
| Pyrimidine-5-carbonitrile derivatives | Dihydrofolate Reductase (DHFR) | Competitive inhibition | Docking studies show interaction with the DHFR active site, mimicking substrate binding. | researchgate.net |
| 2,4-diamino pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Competitive inhibition | Considered excellent templates for designing novel, non-classical DHFR inhibitors. | vietnamjournal.ru |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. acs.org Consequently, CDK inhibitors are a major focus of oncology drug development. Several classes of pyrimidine derivatives have been identified as potent inhibitors of CDKs, often acting as ATP-competitive inhibitors by targeting the kinase's ATP-binding site. researchgate.netrsc.org
Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as highly specific inhibitors of CDK4 and CDK6. acs.org For instance, the compound PD-0332991 demonstrated IC₅₀ values of 0.011 μM and 0.015 μM for CDK4 and CDK6, respectively. acs.org Another study identified 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. acs.org
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed as selective inhibitors of CDK2. rsc.org These compounds have shown significant potency for CDK2 and CDK1. rsc.org Studies on N-pyrrole-pyrimidine-5-cyano scaffolds also revealed inhibitory activity against CDK2 and CDK6, suggesting these derivatives disrupt the cell cycle, leading to an anti-cancer effect. ekb.eg
Table 2: Pyrimidine Derivatives as CDK Inhibitors
| Compound Class | Target Enzyme | IC₅₀ | Key Findings | Citations |
| Pyrido[2,3-d]pyrimidine | CDK4 | 0.011 µM | Highly specific for CDK4 and CDK6, targeting the ATP binding site. | acs.org |
| Pyrido[2,3-d]pyrimidine | CDK6 | 0.015 µM | Highly specific for CDK4 and CDK6, targeting the ATP binding site. | acs.org |
| Pyrazolo[1,5-a]pyrimidine | CDK2 / CDK1 | - | Exhibit significant potency and selectivity. The carboxylic acid group is critical for maintaining binding affinity. | rsc.org |
| N-pyrrole-pyrimidine-5-cyano | CDK2 / CDK6 | - | Molecular docking reveals significant interaction with the active sites of CDK2 and CDK6. | ekb.eg |
Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibition
Phosphoenolpyruvate carboxykinase (PEPCK) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that produces glucose from non-carbohydrate sources. google.com Inhibiting PEPCK is a therapeutic strategy for managing type 2 diabetes. google.com While direct inhibition by this compound is less documented, related pyrimidine structures have been explored as modulators of gluconeogenesis. googleapis.com
The compound 3-mercaptopicolinic acid (3MP) is a known PEPCK inhibitor. scielo.br Studies on other molecules, such as furan-2-carboxylic acid derivatives, have shown they can inhibit gluconeogenesis by downregulating the protein level of PEPCK1. researchgate.net this compound has been used as a starting material in the synthesis of compounds designed to modulate gluconeogenesis, indicating the utility of this scaffold in developing agents that target this pathway. google.com
Ribonuclease A (RNase A) Inhibition
Ribonuclease A (RNase A) is an enzyme that cleaves single-stranded RNA. Its inhibition is of interest for various therapeutic applications. Modified nucleoside carboxylic acids, particularly those based on a pyrimidine core, have been shown to be effective, reversible, and competitive inhibitors of RNase A. researchgate.netresearchgate.netmdpi.com
The mechanism of inhibition involves the carboxylate group of the derivatives. mdpi.com At physiological pH, this group is deprotonated and interacts electrostatically with positively charged histidine (His12, His119) and lysine (B10760008) residues in the enzyme's active site. mdpi.com This interaction perturbs the catalytic acid-base mechanism essential for RNA cleavage. mdpi.com Studies have consistently shown that increasing the number of carboxylic acid groups on the inhibitor enhances its potency. researchgate.netresearchgate.netmdpi.com For example, 5'-deoxy-5'-nipecotic acid substituted pyrimidine nucleosides have demonstrated inhibition constants in the sub-millimolar range. researchgate.netnih.gov Docking studies confirm that these derivatives bind to the P(1)P(2) subsite, with the acid group positioned near the active site histidines. researchgate.netnih.gov
Table 3: Pyrimidine Derivatives as RNase A Inhibitors
| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Citations |
| Triazolylated nucleoside carboxylic acids | Ribonuclease A (RNase A) | Reversible, Competitive | Inhibitory potency increases with the number of carboxylic acid groups. | researchgate.net |
| 5'-deoxy-5'-nipecotic acid substituted pyrimidines | Ribonuclease A (RNase A) | Competitive | Uridine derivatives are more potent than thymidine (B127349) derivatives. The acid group interacts with active site histidines. | researchgate.netnih.gov |
| Carboxylated acyclonucleosides (Uracil/Cytosine based) | Ribonuclease A (RNase A) | Competitive | Cytosine analogues are better inhibitors than uracil (B121893) derivatives. Potency increases with the number of -COOH groups. | mdpi.com |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE4B)
Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. PDE4, in particular, is a target for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.netmdpi.com Several this compound derivatives have been developed as potent and selective PDE4 inhibitors, with a particular focus on the PDE4B subtype. researchgate.netnih.gov
For example, a 5-carbamoyl-2-phenylpyrimidine derivative showed moderate PDE4B inhibitory activity (IC₅₀ = 200 nM), which was significantly improved to 8.3 nM upon modification of the carboxylic acid moiety to an N-neopentylacetamide derivative (compound 10f). rcsb.org X-ray crystallography of this compound bound to the human PDE4B catalytic domain has guided further design. rcsb.org Another series of catechol-based pyrimidine derivatives was synthesized, with one compound showing potent PDE4B inhibition (IC₅₀ = 15 nM) and a seven-fold selectivity over the PDE4D isoform. researchgate.net Additionally, 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives have been identified as highly selective PDE4B inhibitors, with one derivative exhibiting an IC₅₀ of 3.0 nM and 433-fold selectivity over PDE4D. nih.gov
Table 4: Pyrimidine Derivatives as PDE Inhibitors
| Compound Class | Target Enzyme | IC₅₀ | Selectivity | Key Findings | Citations |
| 5-Carbamoyl-2-phenylpyrimidine | PDE4B | 8.3 nM | - | Modification of the carboxylic acid moiety enhanced potency. X-ray crystal structure available. | rcsb.org |
| Catecholopyrimidine | PDE4B | 15 nM | 7-fold vs PDE4D | Effectively inhibits PDE4B via interaction with the catalytic domain. | researchgate.net |
| Thiopyrano[3,2-d]pyrimidine | PDE4B | 3.0 nM | 433-fold vs PDE4D | Optimization of pyrimidine ring substituents led to high selectivity for PDE4B. | nih.gov |
Viral Enzyme Inhibition
The this compound scaffold is a key pharmacophore in the development of inhibitors for various viral enzymes. Its ability to chelate divalent metal ions, which are often essential for the catalytic activity of these enzymes, is a primary mechanism of action.
HIV-1 Integrase: HIV-1 integrase (IN) is a crucial enzyme for viral replication, catalyzing the insertion of viral DNA into the host genome. nih.govresearchgate.net It is a prime target for antiretroviral therapy. researchgate.netbenthamdirect.com Pyridopyrimidine-5-carbohydrazide derivatives have been designed as IN inhibitors, with molecular modeling showing their capacity to interact with the two Mg²⁺ cations in the enzyme's active site. nih.gov Similarly, 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives have been developed as potential anti-HIV-1 agents, with some compounds showing good inhibitory activity in cell-based assays. researchgate.netbenthamdirect.com
HIV-1 RNase H: The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is another essential function for viral replication, responsible for degrading the RNA strand of RNA:DNA hybrids. researchgate.netnih.gov Pyrimidinol carboxylic acid derivatives are effective inhibitors, coordinating with the two metal ions in the RNase H active site and showing selectivity for the viral enzyme over human RNase H1. researchgate.net Thiazolone[3,2-a]pyrimidine derivatives have also been identified as low micromolar inhibitors of RNase H. mdpi.com
Human Cytomegalovirus pUL89 Endonuclease: The pUL89 endonuclease is part of the terminase complex of human cytomegalovirus (HCMV) and is vital for viral genome cleavage and packaging. umn.eduumn.eduacs.org A significant breakthrough in this area was the discovery of 4,5-dihydroxypyrimidine (DHP) carboxylic acids and their corresponding methyl ester and carboxamide derivatives as potent inhibitors of the pUL89 endonuclease. acs.orgnih.gov Biochemical assays showed that these compounds inhibit the enzyme with IC₅₀ values in the sub-micromolar to low micromolar range. acs.orgnih.gov The carboxylic acid subtype, in particular, demonstrated high potency across all tested analogues. acs.orgnih.gov
HCV NS5B: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for replicating the viral genome. nih.govacs.org Derivatives of 4,5-dihydroxypyrimidine carboxylic acid were specifically designed as inhibitors of NS5B. acs.orgnih.gov These compounds act as pyrophosphate (PPi) mimics, binding to the two divalent metal ions (Mg²⁺ or Mn²⁺) in the polymerase active site. nih.govmdpi.com This competitive mechanism interferes with both nucleotide incorporation and PPi-mediated excision of nucleotide analogues. nih.gov A prototype compound inhibited wild-type NS5B with an IC₅₀ of 0.73 μM. nih.gov
Table 5: Pyrimidine Derivatives as Viral Enzyme Inhibitors
| Compound Class | Target Enzyme | IC₅₀ | Mechanism of Action | Citations |
| Pyridopyrimidine-5-carbohydrazide | HIV-1 Integrase | 90 µM (EC₅₀) | Chelates Mg²⁺ ions in the active site. | nih.gov |
| 4-oxo-4,10-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carboxylic acid | HIV-1 Integrase | 0.8 µM (EC₅₀) | - | researchgate.netbenthamdirect.com |
| Pyrimidinol carboxylic acid | HIV-1 RNase H | 0.18 µM | Coordinates with two metal ions in the active site. | researchgate.net |
| Thiazolone[3,2-a]pyrimidine | HIV-1 RNase H | 2.98 µM | - | mdpi.com |
| 4,5-Dihydroxypyrimidine carboxylic acid | HCMV pUL89 Endonuclease | 0.54–3.8 µM | Metal-binding chemotype targeting the endonuclease active site. | acs.orgnih.gov |
| 4,5-Dihydroxypyrimidine carboxylic acid | HCV NS5B Polymerase | 0.73 µM | Pyrophosphate (PPi) mimic; binds to divalent metal ions in the active site. | nih.gov |
Bacterial Enzyme Inhibition: Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase
The enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) is a critical component of the non-mevalonate pathway for isoprenoid biosynthesis in many pathogenic bacteria, including Burkholderia pseudomallei, the causative agent of melioidosis. acs.orgniu.edu As this pathway is absent in humans, IspF presents an attractive target for the development of novel antibacterial agents. niu.eduresearchgate.net
Research has focused on designing inhibitors that can effectively target the active site of IspF, which contains a catalytically important zinc ion. researchgate.net A series of de novo designed compounds featuring a zinc-binding group were synthesized and evaluated for their ability to interact with IspF from B. pseudomallei. researchgate.net These compounds demonstrated not only antibacterial activity but also protein stabilization in fluorescence-based thermal shift assays, indicating a direct interaction with the enzyme. researchgate.net
Furthermore, studies on cytidine (B196190) derivatives as IspF inhibitors have provided a framework for rational ligand development. acs.org While many initial compounds showed weak binding, the introduction of cytosine analogues and specific Zn2+-binding moieties led to the identification of a compound with a significantly lower dissociation constant (KD) of 1.92 ± 0.18 μM. acs.org Structural analysis through crystallography has been instrumental in understanding the binding modes of these inhibitors, guiding future design strategies to enhance potency against B. pseudomallei IspF. acs.orgniu.edu Thiazolopyrimidine derivatives have also been identified as inhibitors of IspF from Mycobacterium tuberculosis and Plasmodium falciparum, with some compounds showing IC50 values in the low micromolar range. researchgate.net
Inhibition of Enzymes Involved in Nucleic Acid Synthesis
This compound derivatives have been shown to interfere with the synthesis of nucleic acids, a fundamental process for cell viability and proliferation. Certain derivatives function by mimicking natural nucleosides, allowing them to be incorporated into DNA or RNA, which disrupts normal cellular processes. This can inhibit viral replication or trigger apoptosis in cancer cells.
Key enzymes in DNA synthesis and repair, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), have been identified as targets. For example, the derivative N-[4-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-benzoyl-L-glutamic acid has demonstrated significant inhibitory activity against these enzymes. Another derivative, 4-Chloro-2-(oxan-4-yl)this compound, has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis, which correlates with its antibacterial activity against drug-resistant Staphylococcus aureus. vulcanchem.com
Additionally, some derivatives of 5-carboxyuracil have been tested as inhibitors of DNA polymerases, including M-MuLV and HIV-1 reverse transcriptases. lmaleidykla.lt In a different context, a quinoline (B57606) carboxylic acid, structurally related to pyrimidine carboxylic acids, was found to inhibit human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov This inhibition was shown to reverse the block of mRNA nuclear export mediated by viral virulence factors. nih.gov
Receptor Modulation and Ligand Interactions
The biological activities of this compound derivatives are also mediated through their interaction with various cellular receptors. google.com.pg These interactions can lead to the modulation of receptor activity, initiating or blocking downstream signaling pathways.
One notable area of research is the development of these derivatives as modulators of cannabinoid receptor 2 (CB2). google.com.pg CB2 modulators are of interest for treating immune disorders, inflammation, and pain. google.com.pg Novel pyrimidine derivatives have been synthesized and evaluated for their ability to act as CB2 receptor modulators. google.com.pg
Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid have been designed as high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govresearchgate.net Molecular docking studies have shown that the binding affinity of some of these compounds is comparable to that of thiazolidinedione-based drugs used clinically. nih.govexcli.de
Furthermore, pyrimidine derivatives have been investigated as antagonists for the P2Y1 receptor, an ADP-activated G protein-coupled receptor involved in platelet aggregation. acs.org This makes them potential candidates for the treatment of ischemic stroke. acs.org The pyrimidine ring is considered a potent pharmacophore for designing antiplatelet agents. acs.org
Cellular Pathway Modulation
Cell Cycle Progression Modulation
Derivatives of this compound have been found to modulate cell cycle progression, a key mechanism in their anticancer effects. mdpi.com Inhibition of cyclin-dependent kinases (CDKs), which are crucial for the transition between cell cycle phases, is a primary mode of action. mdpi.com
For instance, 2-(Pyridin-2-YL)this compound has been shown to inhibit CDKs, leading to reduced cell proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potency and selectivity for CDK2 and CDK1, which are involved in driving the cell cycle. nih.gov By mimicking ATP, these compounds bind to the ATP-binding pocket of CDK2, halting cell division. nih.gov
Studies on pyrimidine-5-carbonitrile derivatives have revealed their ability to cause cell cycle arrest. researchgate.netresearchgate.netrsc.org One such compound induced G2/M phase arrest in various cancer cell lines, including colorectal, hepatocellular, and breast cancer cells. researchgate.netresearchgate.netrsc.org Similarly, another pyrimidine derivative containing an aryl urea (B33335) moiety was found to arrest the cell cycle at the G2/M phase in colon cancer cells. researchgate.net
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a major strategy for cancer therapy. Several this compound derivatives have been identified as potent inducers of apoptosis. nih.gov
One mechanistic study showed that a pyrimidine derivative with an aryl urea moiety induced apoptosis in colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. researchgate.net This compound also led to the cleavage of PARP and the loss of mitochondrial membrane potential, both hallmarks of apoptosis. researchgate.net
Similarly, a series of pyrimidine-5-carbonitrile derivatives were developed as potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT signaling pathway. nih.gov The most active compound in this series was shown to induce apoptosis in a caspase-3 dependent manner. nih.gov Further investigation of pyrrolo[2,3-d]pyrimidine derivatives revealed that a lead compound induced apoptosis in liver cancer cells, accompanied by a significant increase in the levels of pro-apoptotic proteins caspase-3 and Bax, and a decrease in Bcl-2 activity. mdpi.com
The table below summarizes the effects of selected pyrimidine derivatives on apoptotic proteins.
Table 1: Effect of Pyrimidine Derivatives on Apoptotic Protein Levels
| Compound/Derivative | Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins |
|---|---|---|---|
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon) | Upregulation of Bax, cleaved PARP | Downregulation of Bcl-2 |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | HepG2 (Liver) | Increase in Caspase-3 (6.9-fold) and Bax (2.6-fold) | Downregulation of Bcl-2 |
| Pyrimidine-5-carbonitrile derivative (11b) | HepG-2 (Liver) | Upregulation of Caspase-3 (6.5-fold) | Not specified |
Regulation of Inflammatory Pathways
Pyrimidine derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. rsc.org Their mechanism of action often involves the inhibition of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.org
Many pyrimidine-based anti-inflammatory agents act by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of PGE2. rsc.org For example, certain pyrimidine-pyridine hybrids and polysubstituted pyrimidine derivatives have shown potent and selective inhibition of the COX-2 enzyme. rsc.org
More recently, pyrimidine-5-carboxamide derivatives have been developed as inhibitors of salt-inducible kinases (SIKs). nih.gov SIKs are crucial in regulating the transformation of macrophages, which are key players in the inflammatory process. nih.gov One promising compound was found to significantly up-regulate the anti-inflammatory cytokine IL-10 and reduce the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov Additionally, some pyrimidine derivatives have shown the ability to reduce reactive oxygen species (ROS) levels in an inflammatory cell model, indicating antioxidant capabilities that contribute to their anti-inflammatory profile. mdpi.com
The table below presents the inhibitory concentrations of selected pyrimidine derivatives against COX enzymes.
Table 2: Inhibitory Activity of Pyrimidine Derivatives against COX Enzymes
| Derivative Type | Compound | Target | IC50 Value |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine | Compound 5 | COX-2 | 0.04 ± 0.09 μmol |
| Pyrano[2,3-d]pyrimidine | Compound 6 | COX-2 | 0.04 ± 0.02 μmol |
| Pyrimidine-pyridine hybrid | Compound 27 | COX-2 | 0.62 μM |
| Pyrimidine-pyridine hybrid | Compound 29 | COX-2 | 0.25 μM |
| Polysubstituted pyrimidine | Compound 32 | PGE2 generation | 0.003 μM |
Structure Activity Relationship Sar Investigations of Pyrimidine 5 Carboxylic Acid Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
Modifications of substituents on the pyrimidine-5-carboxylic acid core have profound effects on the biological potency and selectivity of these derivatives. The type and position of these substituents can dramatically alter interactions with biological targets.
For instance, in the context of peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, a series of 2,4,6-trisubstituted this compound derivatives were synthesized and evaluated. nih.gov A pharmacophore-driven approach led to the discovery of a compound with a 2,4,6-trisubstituted this compound core, which served as a template for further optimization. nih.govfigshare.com Subsequent SAR studies identified 4,6-bisbenzylthio-2-methylthiothis compound as a particularly promising candidate. nih.govfigshare.com
The nature of the substituent at the 4-position of the pyrimidine (B1678525) ring has been shown to be a key determinant of activity. For example, replacing a methyl group with an anilino group via nucleophilic aromatic substitution can be a critical step in enhancing biological efficacy. The anilino group, in particular, can engage in crucial aromatic interactions with target proteins. Furthermore, the introduction of different functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov For example, trifluoromethyl substitution at the 4-position can increase lipophilicity and metabolic stability, which often enhances binding to hydrophobic pockets in enzymes. Conversely, introducing an amino group can improve hydrogen-bonding capacity.
The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on published research findings.
| Compound Class | Target | Key Substituent Modifications | Impact on Potency/Selectivity |
| 2,4,6-Trisubstituted pyrimidine-5-carboxylic acids | PPARγ | 4,6-bisbenzylthio and 2-methylthio groups | Identified as a potent partial agonist. nih.govfigshare.com |
| Anilinopyrimidines | Kinases | Anilino group at position 4 | Enables critical aromatic interactions with the target. |
| 4-Substituted pyrimidines | Various | Trifluoromethyl group at position 4 | Increases lipophilicity and metabolic stability. |
| 4-Substituted pyrimidines | Various | Amino group at position 4 | Improves hydrogen-bonding capacity. |
Role of Core Structure and Functional Groups in Target Binding Interactions
The this compound scaffold itself, along with its core functional groups, plays a fundamental role in mediating interactions with biological targets. The pyrimidine ring provides a rigid, planar framework that is amenable to various chemical modifications. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial feature for binding to many biological macromolecules.
The carboxylic acid group at the 5-position is of particular importance. It can participate in a variety of non-covalent interactions, most notably hydrogen bonding, which is often critical for anchoring the molecule within the active site of an enzyme or receptor. For example, in a study of PPARγ partial agonists, X-ray crystallography revealed key hydrogen bond interactions involving the carboxylic acid moiety that were distinct from those observed with full agonists. nih.govfigshare.com This functional group also enhances water solubility, which can improve bioavailability.
The table below details the contribution of the core structure and key functional groups to target binding.
| Structural Feature | Role in Target Binding | Supporting Evidence |
| Pyrimidine Ring | Provides a rigid, planar scaffold for substituent attachment. Nitrogen atoms act as hydrogen bond acceptors. | The fused ring system is a versatile framework for chemical modifications. nih.gov |
| Carboxylic Acid at C5 | Acts as a key hydrogen bond donor/acceptor, anchoring the molecule in the binding site. Enhances water solubility. | X-ray crystallography shows its involvement in key hydrogen bond interactions with PPARγ. nih.govfigshare.com |
| Substituents (e.g., anilino, methylthio) | Engage in specific interactions such as aromatic stacking and hydrophobic interactions, contributing to potency and selectivity. | The anilino group at position 4 enables critical aromatic interactions. |
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, several key pharmacophoric elements have been identified through extensive SAR studies. nih.gov
A general pharmacophore model for this class of compounds often includes:
A heterocyclic scaffold: The pyrimidine ring serves as the central core.
A hydrogen bond acceptor/donor: The carboxylic acid group at the 5-position is a critical feature, capable of forming strong hydrogen bonds with the target protein.
One or more hydrophobic/aromatic regions: Substituents at various positions on the pyrimidine ring provide opportunities for hydrophobic and aromatic interactions, which contribute significantly to binding affinity.
In the development of PPARγ partial agonists, a pharmacophore-driven screening approach was successfully employed to identify an initial hit compound, which featured a 2,4,6-trisubstituted this compound core. nih.govfigshare.com This highlights the importance of the substitution pattern in defining the pharmacophore.
The pyrimidine core itself is a well-established pharmacophore in medicinal chemistry, found in numerous drugs with diverse therapeutic applications. scialert.net Its ability to serve as a scaffold for various substituents allows for the creation of libraries of compounds with a wide range of biological activities. gsconlinepress.com
The following table outlines the key pharmacophoric elements of this compound derivatives.
| Pharmacophoric Element | Description | Significance |
| Pyrimidine Core | The central heterocyclic ring system. | Provides the fundamental scaffold for the molecule. scialert.net |
| Carboxylic Acid (C5-position) | A hydrogen-bonding functional group. | Essential for anchoring the molecule to the biological target. |
| Aromatic/Hydrophobic Substituents | Nonpolar groups attached to the pyrimidine ring. | Contribute to binding affinity through hydrophobic and van der Waals interactions. |
Correlations between Substituent Length and Biological Efficacy
The length of substituents on the this compound ring can have a significant impact on biological efficacy. This is often related to the size and shape of the binding pocket of the target protein.
Research on certain pyrimidine derivatives has shown that shorter substituents at the C-5 position can lead to greater potency. rsc.org For instance, in a study on the inhibition of PGE2 generation, pyrimidine derivatives with shorter C-5 substituents demonstrated more powerful inhibitory activities. rsc.org In fact, the most potent compounds in that series were unsubstituted at the C-5 position, meaning they carried a hydrogen atom. rsc.org
Conversely, in other contexts, elongation of an aliphatic chain can lead to an increase in potency. For example, in a series of compounds targeting 5-LOX inhibitory activity, elongating the aliphatic chain at the α-position relative to a carboxylic acid resulted in increased potency. rsc.org This suggests that the optimal substituent length is highly dependent on the specific biological target and the nature of its binding site.
The table below illustrates the relationship between substituent length and biological activity in different series of pyrimidine derivatives.
| Target/Activity | Position of Substitution | Effect of Substituent Length | Example |
| PGE2 Generation Inhibition | C-5 | Shorter substituents lead to greater potency. | Unsubstituted (hydrogen) at C-5 showed the most powerful activity. rsc.org |
| 5-LOX Inhibition | α-position to carboxylic acid | Elongation of the aliphatic chain increased potency. | Longer aliphatic chains resulted in enhanced 5-LOX inhibitory activity. rsc.org |
Influence of Halogenation on Activity
The introduction of halogen atoms into the structure of this compound derivatives is a common strategy in medicinal chemistry to modulate biological activity. ciac.jl.cn Halogenation can influence a compound's properties in several ways, including its lipophilicity, electronic character, and metabolic stability. ciac.jl.cn
In some cases, the introduction of halogens can lead to a decrease in activity. For example, a study on a series of 5-methyl-3-aryl figshare.comCurrent time information in Los Angeles, CA, US.triazolo[4,3-a]pyrimidine-7-ol derivatives found that the introduction of halogens into the aryl moiety resulted in a decrease in analgesic activity. grafiati.com
However, in other instances, halogenation can be beneficial. For example, the substitution of hydroxyl groups with chlorine atoms on the pyrimidine ring has been shown to result in significant inhibitory activity against NO and PGE2 production, with dichloro analogs being more potent than their monochloro counterparts. rsc.org Halogenated derivatives of pyrrolo[2,3-d]this compound have also been investigated, with the halogen substituent influencing binding affinity and selectivity. Furthermore, 5-halopyrimidines are known to exhibit anticancer and antiviral properties. researchgate.net
| Compound Series | Effect of Halogenation | Observed Outcome |
| 5-methyl-3-aryl figshare.comCurrent time information in Los Angeles, CA, US.triazolo[4,3-a]pyrimidin-7-ols | Decreased analgesic activity | Introduction of halogens to the aryl moiety was detrimental to activity. grafiati.com |
| 4,6-Disubstituted pyrimidines | Increased inhibitory activity | Replacement of hydroxyl groups with chlorine significantly increased inhibition of NO and PGE2 production. rsc.org |
| Pyrrolo[2,3-d]this compound derivatives | Modulated binding affinity and selectivity | Halogen substituents altered the interaction with the biological target. |
| 5-Halopyrimidines | Conferred biological activity | These derivatives exhibit anticancer and antiviral properties. researchgate.net |
Computational Chemistry and Molecular Modeling of Pyrimidine 5 Carboxylic Acid
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between small molecules, such as derivatives of pyrimidine-5-carboxylic acid, and their biological targets, typically proteins or enzymes.
Molecular docking simulations are frequently employed to predict how this compound derivatives will bind to the active sites of various enzymes and receptors. These studies can estimate the binding affinity, often expressed as a docking score or binding energy, and elucidate the specific intermolecular interactions that stabilize the complex.
For instance, docking studies on a series of 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, which are structurally related to this compound, were conducted to explore their potential as Xanthine (B1682287) Oxidase (XO) inhibitors. nih.gov The simulations predicted that these compounds interact with key amino acid residues in the XO active site, similar to the known inhibitor allopurinol. nih.gov Another study on 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives used FlexX docking to assess their binding affinity for the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in anti-diabetic drug design. researchgate.netnih.gov The results showed that the binding affinity of promising compounds was comparable to that of clinically used drugs. researchgate.netnih.gov
Similarly, molecular modeling of pyridopyrimidine-5-carbohydrazide derivatives suggested their capacity to interact with Mg2+ cations and important residues within the active site of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Docking of a 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester with the human estrogen receptor (2IOK) was also performed to investigate its potential pharmacological effects. researchgate.net These studies highlight how computational methods can predict the binding modes and guide the rational design of this compound derivatives as potential inhibitors for diverse biological targets. nih.govresearchgate.netnih.govnih.govresearchgate.net
Table 1: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Biological Target | Docking Program/Method | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acids | Xanthine Oxidase (XO) | Not Specified | Predicted interaction with the same amino acid residues as allopurinol. | nih.gov |
| 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids | PPARγ | FlexX | Binding affinity comparable to clinically used antidiabetic drugs. | researchgate.netnih.gov |
| Pyridopyrimidine-5-carbohydrazides | HIV-1 Integrase | Autodock Vina | Predicted interaction with Mg2+ cations and key active site residues. | nih.gov |
| Tetrahydropyrimidine-5-carboxylate derivatives | Dihydrofolate Reductase (DHFR) | Not Specified | Showed good interactions with DHFR. | samipubco.com |
| 2-(4-alkoxy-3-cyanophenyl)pyrimidine-5-carboxylic acids | Xanthine Oxidase (XO) | Not Specified | Provided a reasonable explanation for the observed structure-activity relationships. | nih.gov |
Beyond predicting binding, molecular docking helps to rationalize the structure-activity relationships (SAR) observed in experimental studies. By visualizing the enzyme-inhibitor complex, researchers can understand why certain structural modifications on the this compound scaffold lead to enhanced or diminished biological activity.
In the case of Xanthine Oxidase inhibitors, molecular modeling provided a plausible explanation for the observed SAR. nih.gov It was found that a pyrimidine-4-carboxylic acid moiety was more beneficial for inhibitory potency than the this compound moiety, and the model explained how the removal of a key amino group could weaken the affinity to the free enzyme. nih.gov Enzyme kinetics studies combined with docking simulations for other XO inhibitors revealed a mixed-type inhibition mechanism. nih.gov
Similarly, quantum chemical calculations were performed on thieno[2,3-d]pyrimidin-4-ones, which can be considered derivatives, to understand the mechanism of ipso-substitution of a methyl group by a nitro group. researchgate.net These calculations of the energies and electronic structures of reaction intermediates helped to explain the observed reactivity and the reasons for the predominant substitution at a specific position on the thienopyrimidine system. researchgate.net This detailed understanding of the forces and geometries within the enzyme's active site is crucial for optimizing lead compounds in drug discovery.
Prediction of Binding Affinities and Modes
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of this compound and its derivatives over time. This method is particularly useful for understanding how these molecules behave in a biological environment, such as in solution or when interacting with a protein.
MD simulations have been used to investigate the interactions of pyrimidine (B1678525) derivatives designed as HIV-1 integrase inhibitors. benthamdirect.comnih.gov These studies can reveal the stability of the ligand-protein complex, the specific hydrogen bond networks, and the role of water molecules in the binding site, offering deeper insights than static docking models. benthamdirect.comnih.gov
In another application, MD simulations were employed to explore the molecular determinants for the subtype-selectivity of 2-amino-1,4,5,6-tetrahydrothis compound analogs for the betaine/GABA transporter 1 (BGT1). nih.gov The simulations suggested that the conformational flexibility of the compounds, along with interactions with specific non-conserved amino acid residues in the transporter, contributes to their selectivity. nih.gov Furthermore, MD simulations have been used to study the properties of pyrimidine derivatives as corrosion inhibitors, assessing the binding energy of the molecules on a metal surface and the diffusion of corrosive particles through the inhibitor film. researchgate.net The flexibility and conformational landscape of pyrimidine-embedded cyclic structures have also been analyzed, revealing that medium-sized rings and macrocycles exhibit significant skeletal flexibility with multiple low-energy conformers. frontiersin.org
Pharmacophore Modeling and Virtual Screening Applications
The this compound scaffold is a cornerstone in computational drug design, particularly in pharmacophore modeling and virtual screening. These in silico techniques leverage the structural and electronic features of the molecule to identify and optimize novel drug candidates against a multitude of therapeutic targets.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. The this compound core, with its hydrogen bond accepting nitrogen atoms, hydrogen bond donating/accepting carboxylic acid group, and an aromatic ring system, serves as a versatile template for developing such models.
Researchers have utilized this scaffold to create pharmacophore models for various target classes. For instance, derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound were designed as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators, which are significant in the treatment of diabetes. researchgate.netremedypublications.com Molecular modeling techniques, including pharmacophore generation, were employed to investigate the binding patterns of these designed compounds with PPARγ. researchgate.net Similarly, pharmacophore models have been developed for novel xanthine oxidase (XO) inhibitors based on 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids, leading to the identification of key pharmacophoric features crucial for potent inhibitory activity. mdpi.com
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The pharmacophore models derived from this compound are frequently used as 3D queries in these screening campaigns. This approach has proven effective in discovering potential inhibitors for a range of targets.
In one study, a pharmacophore model was constructed and used in combination with molecular docking and ADME predictions to virtually screen for and identify four potential hit compounds against xanthine oxidase. mdpi.com In another application, derivatives of 1,2,3,4-tetrahydrothis compound were designed and computationally evaluated as inhibitors of the HIV-1 gp41 protein, which is crucial for viral entry into host cells. nih.gov Docking studies in this context revealed that the carboxylic acid group was vital for forming salt bridges with key amino acid residues (Lys574 or Arg579) in the target's binding site. nih.gov
The following tables summarize findings from various studies that have applied pharmacophore modeling and virtual screening to derivatives of this compound.
Table 1: Pharmacophore Modeling and Virtual Screening of this compound Derivatives
| Target | Derivative Series | Key Findings & Interactions | Reference |
|---|---|---|---|
| Xanthine Oxidase (XO) | 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | The pharmacophore model identified key features for activity. Docking studies showed hydrogen bonds with Glu802, Arg880, Asn768, and Thr1010, along with π-π stacking with Phe914 and Phe1009. Four potential hits were identified through virtual screening. | mdpi.com |
| HIV-1 gp41 | 1,2,3,4-Tetrahydrothis compound derivatives | Docking studies predicted that the carboxylic acid group forms salt bridges with Lys574 or Arg579 residues. Compounds 2e (4-chlorophenyl substituent) and 2k (4-methylphenyl group) were the most potent. | nih.gov |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | 6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound derivatives | Pharmacophore generation was used to investigate the binding patterns of the designed compounds, which were developed as potential substitutes for the 2,4-thiazolidinedione (B21345) head group in antidiabetic drugs. | researchgate.net |
| Dipeptidyl peptidase-IV (DPP-IV) | 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives | Virtual screening involving molecular docking and ADMET analysis was performed. The NH of the carbohydrazone moiety was found to form hydrogen bonds with amino acids in the active site. | mdpi.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2,3,4-Tetrahydrothis compound |
| 2,4-thiazolidinedione |
| 2-substituted 6-oxo-1,6-dihydrothis compound |
| 6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound |
| 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide |
Translational Research and Drug Discovery Implications of Pyrimidine 5 Carboxylic Acid
Pyrimidine-5-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry
The pyrimidine (B1678525) ring system, particularly when functionalized with a carboxylic acid at the 5-position, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its inherent ability to interact with diverse biological targets. researchgate.netmdpi.com The pyrimidine core is an electron-rich aromatic heterocycle that serves as a critical component of DNA and RNA, making it a familiar structure for biological systems. mdpi.com
The value of the this compound scaffold is enhanced by several key features:
Hydrogen Bonding Capability : The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the carboxylic acid group can act as effective hydrogen bond acceptors and donors. This allows for strong and specific binding interactions with the amino acid residues in the active sites of enzymes and receptors.
Bioisosterism : The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems. mdpi.com This substitution can improve the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as enhancing potency or reducing metabolic liability. mdpi.com
Synthetic Tractability : The pyrimidine skeleton is synthetically accessible and can be readily modified at multiple positions (2, 4, and 6), allowing for extensive structural diversification. mdpi.comrsc.org This enables medicinal chemists to systematically alter the molecule to optimize its biological activity and properties.
Structural Rigidity and Planarity : Fused pyrimidine systems, such as the pyrazolo[1,5-a]pyrimidine (B1248293) core, offer a rigid and planar structure that can be advantageous for fitting into specific binding pockets. mdpi.com
The combination of these attributes makes this compound and its derivatives a versatile and valuable starting point for the design of new therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. mdpi.commdpi.comcjph.com.cn
Lead Compound Identification and Optimization Strategies
The process of discovering new drugs based on the this compound scaffold involves identifying initial "hit" or "lead" compounds and then chemically modifying them to enhance their therapeutic properties. This optimization process is guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural changes affect biological activity. nih.govacs.org
Lead Identification: Initial lead compounds can be identified through various methods, including high-throughput screening of chemical libraries or by designing molecules based on the structure of a known biological target. Phenotypic screening, which assesses the effect of compounds on cell behavior, has also been successfully employed to identify promising pyrimidine-based hits. acs.org
Optimization Strategies: Once a lead compound like a this compound derivative is identified, medicinal chemists employ several strategies to optimize its profile:
Functional Group Modification : The carboxylic acid group is a common point for modification. It can be converted to esters or amides to alter properties like solubility, cell permeability, and metabolic stability. nih.gov For instance, converting the carboxylic acid to an ethyl ester can improve the lipophilicity (logP value), which may impact oral bioavailability.
Substitution on the Pyrimidine Ring : Introducing different substituents at various positions on the pyrimidine ring can significantly influence potency and selectivity. acs.org For example, in the development of kinase inhibitors, attaching different aniline (B41778) groups to the pyrimidine core can alter the binding affinity for the target kinase. preprints.org Suzuki-Miyaura coupling is a common and versatile reaction used to introduce aryl or heteroaryl groups onto the pyrimidine scaffold.
Scaffold Hopping and Bioisosteric Replacement : Sometimes, the core pyrimidine structure itself is modified. The pyrimidine ring might be replaced with a bioisosteric equivalent, like a pyridine (B92270), or fused with other rings to create novel scaffolds such as pyrazolo[1,5-a]pyrimidines or thieno[2,3-d]pyrimidines. mdpi.compensoft.net This can lead to improved properties or novel intellectual property. dntb.gov.ua
Structure-Based Design : When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different derivatives will bind. researchgate.netnih.gov This rational design approach helps prioritize the synthesis of compounds that are most likely to have high affinity and selectivity for the target. nih.gov
A systematic exploration of these modifications allows researchers to refine a lead compound, improving its potency against the intended target, while simultaneously optimizing its drug-like properties, such as absorption and metabolic stability, to create a viable drug candidate. nih.govacs.org
Pharmacokinetic (ADME) Considerations in Drug Design
The success of a drug candidate is critically dependent on its pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME). For derivatives of this compound, these properties are carefully evaluated and optimized during the drug design process. mdpi.comnih.gov The carboxylic acid moiety itself can present challenges, such as metabolic instability or limited passive diffusion across cell membranes, prompting chemists to investigate bioisosteric replacements to improve ADME characteristics. dntb.gov.ua
Oral bioavailability (F) is a key parameter that measures the fraction of an orally administered drug that reaches systemic circulation. For this compound derivatives, achieving good oral bioavailability is a significant goal. The physicochemical properties of the molecule, such as solubility and lipophilicity, play a crucial role.
In Silico Predictions : Computational models are often used in the early stages to predict ADME properties. For example, some pyrazolo[3,4-d]pyrimidine derivatives were predicted to have good passive oral absorption based on their polar surface area (PSA). rsc.org
In Vivo Studies : Animal models, typically rats, are used for definitive assessments. For example, one pyrimidine derivative (compound 24) was found to have an oral bioavailability of 40.7% in Sprague-Dawley rats. mdpi.com Another compound, 2-(Piperidin-4-yl)this compound hydrochloride, showed an oral bioavailability of approximately 31.8%.
Structural Modifications : Modifications are often made to improve this parameter. Converting a carboxylic acid to an ester can increase lipophilicity, which is expected to impact oral bioavailability. However, some studies have shown that certain this compound derivatives can be orally bioavailable without such modification. researchgate.net
| Compound Class/Derivative | Oral Bioavailability (F) | Species | Citation |
| Pyrimidine derivative 24 | 40.7% | Rat | mdpi.com |
| 2-(Piperidin-4-yl)this compound HCl | ~31.8% | N/A | |
| Tetrahydrothis compound derivatives | Predicted to be orally bioavailable | N/A (in silico) | researchgate.net |
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. mdpi.com The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. google.com
Permeation is influenced by factors like lipophilicity, molecular size, and the potential for hydrogen bonding. mdpi.com Generally, high lipophilicity and a low hydrogen bonding potential favor BBB penetration. mdpi.com The carboxylic acid group, which is typically ionized at physiological pH, can limit BBB penetration due to its low lipophilicity. frontiersin.org
In Silico and In Vitro Models : ADMET prediction tools are used to assess the likelihood of BBB permeation. For a series of tetrahydrothis compound derivatives, in silico studies predicted no permeation through the BBB. researchgate.net
In Vivo Studies : Experimental studies in rats have shown that the brain has specific, independent transport systems for certain purine (B94841) and pyrimidine compounds, though many are restricted. capes.gov.br
Chemical Modifications : For CNS applications, pyrimidine scaffolds can be modified to enhance BBB penetration. The piperidine (B6355638) moiety, for instance, is sometimes incorporated into structures because of its potential to cross the BBB. Conversely, for non-CNS targets, structures are designed to be excluded from the brain to avoid potential side effects. researchgate.net
Oral Bioavailability Assessments
Preclinical Efficacy Assessment (In Vitro and In Vivo Models)
Before a drug candidate can be tested in humans, its effectiveness, or efficacy, must be rigorously evaluated in preclinical models. This involves both in vitro (laboratory-based) and in vivo (animal) studies. Derivatives of this compound have been assessed against a variety of diseases, particularly cancer and inflammatory conditions.
In Vitro Efficacy: In vitro assays are used to determine a compound's activity against a specific molecular target (e.g., an enzyme) or a cell line. A common measure is the IC₅₀ value, which is the concentration of a compound required to inhibit a biological process by 50%.
Anticancer Activity : Numerous this compound derivatives have shown potent anticancer activity. For example, certain pyrazolo[3,4-d]pyrimidine derivatives displayed significant cytotoxicity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with IC₅₀ values in the nanomolar range. rsc.org Specifically, compound 14 from one study showed an IC₅₀ of 6 nM against HCT-116 cells. rsc.org In another study, a series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives were evaluated for their binding affinity to the PPARγ receptor, with several compounds showing IC₅₀ values below 0.4 µM. researchgate.net
Enzyme Inhibition : As kinase inhibitors, these compounds have been extensively studied. Derivatives have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), with one compound (10f ) showing an IC₅₀ of 8.3 nM against PDE4B. nih.gov Others have been identified as dual inhibitors of Mer/c-Met kinases, with IC₅₀ values as low as 5.5 nM for Mer kinase. preprints.org
Anti-inflammatory Activity : Dihydroxypyrimidine (DHP) carboxylic acids have been identified as inhibitors of viral endonucleases, with some analogs inhibiting the target in the sub-micromolar range. nih.gov
| Compound/Derivative Class | Target/Cell Line | In Vitro Activity (IC₅₀) | Citation |
| Pyrazolo[3,4-d]pyrimidine 14 | HCT-116 Cancer Cell Line | 6 nM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine 14 | CDK2/cyclin A | 0.057 µM | rsc.org |
| 5-Carbamoyl-2-phenylpyrimidine 10f | PDE4B Enzyme | 8.3 nM | nih.gov |
| 2-Substituted Aniline Pyrimidine 17f | Mer Kinase | 5.5 nM | preprints.org |
| 6-Methyl-2-oxo-tetrahydropyrimidine 19d | PPARγ Receptor | 0.350 µM | researchgate.net |
| Dihydroxypyrimidine Acids | HCMV pUL89-C Endonuclease | Sub-µM range | nih.gov |
In Vivo Efficacy: In vivo studies use animal models to assess how a compound performs in a complex, living system. These studies are crucial for confirming the therapeutic potential observed in in vitro tests.
Anticancer Models : In mouse xenograft models, where human tumors are grown in mice, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant tumor regression, particularly in cancers with specific mutations like B-Raf V600E. rsc.org
Anti-inflammatory Models : A 5-carbamoyl-2-phenylpyrimidine derivative (10f ) showed efficacy in a mouse model of lipopolysaccharide (LPS)-induced pulmonary neutrophilia, a model for lung inflammation. nih.gov Similarly, a potent pyrimidine-5-carbonyl derivative demonstrated efficacy in a mouse model of Zymosan-induced peritonitis. nih.gov
Antidiabetic Models : In streptozotocin (B1681764) (STZ)-induced hyperglycemic rats, several 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives demonstrated potent glucose-lowering effects, with compound 19d reducing blood glucose levels by 46.42%. researchgate.net
These preclinical assessments are vital for selecting the most promising candidates for further development and eventual clinical trials.
Q & A
Q. How can researchers design experiments to synthesize pyrimidine-5-carboxylic acid metal complexes while controlling solvent coordination?
Metal complexes of this compound often include solvent molecules (e.g., water) in their coordination spheres. Thermal analysis (TG–DSC and TG–FTIR) under nitrogen or air atmospheres reveals that pyrimidine-5-carboxylate complexes typically retain more solvent molecules than pyrimidine-2-carboxylate analogs. To minimize solvent interference, researchers should optimize reaction conditions (e.g., anhydrous solvents, controlled humidity) and characterize intermediates via X-ray diffraction to confirm solvent coordination .
Q. What spectroscopic methods are most effective for distinguishing this compound from its isomers?
Infrared (IR) and Raman spectroscopy are critical. Key differences include:
- The carboxyl group vibration band in this compound appears at 1704–1714 cm⁻¹ (IR ATR), shifted lower than pyrimidine-2-carboxylic acid (1719–1721 cm⁻¹ ) due to electronic effects from nitrogen proximity .
- Bands associated with aromatic ring vibrations (e.g., at 1576–1593 cm⁻¹ ) and specific missing/emerging peaks (e.g., band 15 in this compound spectra) further differentiate isomers .
Q. How does the carboxyl group position influence the thermal stability of pyrimidinecarboxylate complexes?
Pyrimidine-5-carboxylate complexes generally exhibit lower thermal stability than pyrimidine-2-carboxylates. For example, copper complexes with this compound degrade at lower temperatures, forming metal oxides as final products. Stability is assessed via TG–DSC by comparing decomposition onset temperatures and residue composition .
Advanced Research Questions
Q. How can conflicting spectroscopic data on this compound coordination modes be resolved?
Contradictions arise from solvent effects and metal-dependent electronic perturbations. For instance:
- Sodium salts show band disappearance (e.g., bands 4, 5, 7) and shifts (e.g., band 13 to lower wavenumbers), indicating destabilization of the pyrimidine electron system .
- Manganese or copper complexes exhibit increased aromaticity (e.g., band 15 emergence) due to stronger metal-ligand interactions. Researchers should combine IR/Raman with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model vibrational modes and validate assignments .
Q. What computational approaches are used to predict the antioxidant activity of this compound metal complexes?
Theoretical methods like SOD (superoxide dismutase) activity calculations compare redox potentials of metal centers. For example, copper-pyrimidine-5-carboxylate complexes show higher predicted antioxidant activity than pyrimidine-2-carboxylate analogs due to optimized electron transfer pathways. These models require validation via experimental assays (e.g., DPPH radical scavenging) .
Q. How do thermal degradation pathways of pyrimidine-5-carboxylate complexes vary between inert and oxidative atmospheres?
In nitrogen, degradation involves sequential solvent loss and ligand decomposition, while in air, oxidative cleavage dominates. TG–FTIR coupled with mass spectrometry can track gaseous byproducts (e.g., CO₂, H₂O) and confirm intermediate phases. For example, manganese complexes degrade to MnO in air but form mixed oxides in nitrogen .
Q. What strategies optimize the synthesis of this compound derivatives for pharmaceutical applications?
Parallel solution-phase synthesis (e.g., amidation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)this compound) enables rapid library generation. Key steps include ester hydrolysis (e.g., NaOH/EtOH) and coupling reagents (e.g., EDCI/HOBt) to improve yield. Purity is verified via LCMS (e.g., m/z 338 [M+H]⁺ for trifluoromethyl derivatives) .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate spectroscopic results with X-ray crystallography and computational modeling to resolve coordination ambiguities .
- Thermal Stability Screening : Use TG–DSC in both air and nitrogen to map decomposition kinetics and identify stable intermediates .
- Biological Activity Prediction : Combine DFT-derived electronic parameters (e.g., HOMO-LUMO gaps) with in vitro assays to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
